molecular formula C8H6FNO5 B1386328 3-Fluoro-4-methoxy-5-nitrobenzoic acid CAS No. 577-39-9

3-Fluoro-4-methoxy-5-nitrobenzoic acid

Cat. No.: B1386328
CAS No.: 577-39-9
M. Wt: 215.13 g/mol
InChI Key: FZVATVOZGBMDRQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H6FNO5 and its molecular weight is 215.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-fluoro-4-methoxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO5/c1-15-7-5(9)2-4(8(11)12)3-6(7)10(13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVATVOZGBMDRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Applications of 3-Fluoro-4-methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

3-Fluoro-4-methoxy-5-nitrobenzoic acid is a highly functionalized aromatic organic compound that has garnered significant interest within the scientific community, particularly in the realm of drug discovery and development. Its unique molecular architecture, characterized by the strategic placement of fluoro, methoxy, and nitro groups on a benzoic acid core, renders it a versatile building block for the synthesis of a diverse array of complex molecules with potential therapeutic applications. The interplay of these functional groups not only influences the molecule's intrinsic physicochemical properties but also provides multiple reactive sites for synthetic elaboration, making it an invaluable tool for medicinal chemists. This guide offers a comprehensive overview of the molecular structure, synthesis, spectroscopic characterization, and potential applications of this compound, providing researchers and drug development professionals with the foundational knowledge to effectively utilize this compound in their work.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, reaction optimization, and application in drug design.

PropertyValueSource
CAS Number 577-39-9-
Molecular Formula C₈H₆FNO₅-
Molecular Weight 215.14 g/mol -
Appearance White to off-white crystalline powder-
Melting Point Not available-
Solubility Soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide.-
pKa Estimated to be in the range of 3-4 due to the electron-withdrawing effects of the fluoro and nitro groups.-

The molecular structure of this compound features a benzene ring substituted with a carboxylic acid group, a fluorine atom, a methoxy group, and a nitro group. The spatial arrangement of these substituents dictates the molecule's reactivity and its potential interactions with biological targets. The electron-withdrawing nature of the fluorine and nitro groups significantly influences the acidity of the carboxylic acid and the electron density of the aromatic ring.

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of the nitro group onto a pre-functionalized benzoic acid derivative. A logical and commonly employed strategy is the electrophilic nitration of 3-fluoro-4-methoxybenzoic acid.

Proposed Synthetic Workflow: Nitration of 3-Fluoro-4-methoxybenzoic Acid

This protocol is based on established methodologies for the nitration of substituted benzoic acids.

SynthesisWorkflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product A 3-Fluoro-4-methoxybenzoic Acid C Electrophilic Aromatic Substitution (Nitration) A->C Substrate B Nitrating Agent (e.g., HNO₃/H₂SO₄) B->C Reagent D This compound C->D Yields KinaseInhibitor cluster_start Starting Material cluster_reduction Key Transformation cluster_intermediate Versatile Intermediate cluster_derivatization Derivatization cluster_product Potential Product A 3-Fluoro-4-methoxy- 5-nitrobenzoic Acid B Nitro Group Reduction (e.g., H₂, Pd/C) A->B C 3-Amino-4-methoxy- 5-fluorobenzoic Acid B->C D Amide Coupling, Alkylation, etc. C->D E Kinase Inhibitor Library D->E

An In-Depth Technical Guide to the Physical Properties of 3-Fluoro-4-methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive technical guide on the core physical properties of 3-Fluoro-4-methoxy-5-nitrobenzoic acid. It is intended for researchers, scientists, and professionals in drug development who utilize substituted benzoic acids as critical building blocks in organic synthesis. This guide provides an in-depth analysis of the compound's structural attributes and their influence on its macroscopic properties, supported by detailed experimental protocols for verification.

Introduction and Strategic Importance

This compound is a polysubstituted aromatic carboxylic acid. Its strategic importance in medicinal chemistry and materials science stems from the unique interplay of its functional groups: a carboxylic acid for derivatization, a nitro group as a powerful electron-withdrawing entity and synthetic handle, a methoxy group as an electron-donating group, and a fluorine atom, which can significantly modulate physicochemical properties such as lipophilicity and metabolic stability. Understanding the physical properties of this molecule is paramount for its effective use in synthesis, purification, and formulation.

Compound Identification and Core Data

Accurate identification is the foundation of scientific integrity. The primary identifiers and core physical data for this compound are summarized below.

IdentifierValueSource
CAS Number 577-39-9[1][2]
Molecular Formula C₈H₆FNO₅[1][2]
Molecular Weight 215.14 g/mol [1][2]
MDL Number MFCD12173014[1][2]

Molecular Structure and its Influence on Physical Properties

The arrangement of functional groups on the benzene ring dictates the compound's physical behavior. The fluorine and nitro groups are strongly electron-withdrawing, while the methoxy group is electron-donating. This electronic push-pull, combined with the acidic proton of the carboxylic acid, results in a highly polar molecule with specific intermolecular force capabilities.

  • Carboxylic Acid (-COOH): This group is the primary site for hydrogen bonding, allowing molecules to form dimers in the solid state. This strong intermolecular interaction is expected to contribute to a relatively high melting point. It also serves as the primary acidic center.

  • Nitro Group (-NO₂): As a potent electron-withdrawing group, it significantly increases the acidity of the carboxylic proton (lowers the pKa) compared to unsubstituted benzoic acid. Its polarity contributes to the overall dipole moment of the molecule.

  • Fluorine (-F): The high electronegativity of fluorine also contributes to the electron-withdrawing nature of the ring system, further enhancing the acidity of the carboxylic acid. It can also participate in weaker intermolecular interactions.

  • Methoxy Group (-OCH₃): This group donates electron density to the ring through resonance, slightly counteracting the withdrawing effects of the other substituents. It also provides a site for potential hydrogen bond acceptance.

G cluster_molecule This compound cluster_key Functional Group Key C1 C C2 C C1->C2 C6 C COOH C(=O)OH C1->COOH C3 C C2->C3 C5 C C4 C C3->C4 F F C3->F C4->C5 OCH3 OCH₃ C4->OCH3 C5->C6 NO2 N(=O)O C5->NO2 C6->C1 Carboxylic_Acid Carboxylic Acid Fluorine Fluorine Methoxy Methoxy Group Nitro_Group Nitro Group

Caption: Molecular structure and key functional groups.

Experimentally Determined and Predicted Physical Properties

While extensive peer-reviewed data for this specific molecule is sparse, information from chemical suppliers and computational models provides a working profile. Data for structurally similar compounds are included for context.

PropertyValue / ObservationNotes
Appearance Expected to be a solid powder, likely off-white to yellow.Based on analogous compounds like 4-hydroxy-3-methoxy-5-nitrobenzoic acid, which is a yellow powder[3].
Melting Point No experimental data found.Structurally related 3-Fluoro-4-methoxybenzoic acid melts at 211-213 °C[4]. The addition of a nitro group is expected to alter this, but it provides a reasonable estimate of a high melting point.
Solubility No specific data available.Expected to have low solubility in water and non-polar solvents, but higher solubility in polar organic solvents like DMSO, methanol, and ethanol. 4-Fluoro-3-nitrobenzoic acid is soluble in ethanol[5][6].
pKa No experimental data found.Predicted to be lower (more acidic) than benzoic acid (pKa ≈ 4.2) due to the strong electron-withdrawing effects of the nitro and fluoro groups. The pKa of 4-hydroxy-3-methoxy-5-nitrobenzoic acid is predicted to be 3.82[3].
LogP 1.4407 (Predicted)This value suggests moderate lipophilicity[2].
Topological Polar Surface Area (TPSA) 89.67 Ų (Predicted)This value indicates significant polarity, which influences membrane permeability and solubility[2].

Protocols for Experimental Verification

To ensure the quality and reliability of this compound in a research setting, the following protocols are provided for the in-house verification of its key physical properties.

Protocol: Melting Point Determination

Causality: The melting point is a robust indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid, while impurities will depress and broaden the melting range. This protocol uses a standard digital melting point apparatus.

Methodology:

  • Calibration: Ensure the melting point apparatus is calibrated using certified standards (e.g., benzophenone, caffeine) that bracket the expected melting point of the sample.

  • Sample Preparation: Place a small, dry amount of this compound into a capillary tube, tapping gently to create a packed column of 2-3 mm in height.

  • Measurement:

    • Place the capillary tube into the apparatus.

    • Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point.

    • Once melting is observed, perform a second measurement with a fresh sample. Start at a temperature approximately 20 °C below the observed melt and use a slow ramp rate (1-2 °C/min) to allow for thermal equilibrium.

  • Data Recording: Record the temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting range is the difference between these two values.

Protocol: Qualitative Solubility Assessment

Causality: Understanding a compound's solubility profile is critical for selecting appropriate solvents for reactions, purification (crystallization), and analytical techniques (e.g., HPLC, NMR). This protocol establishes a qualitative profile in common laboratory solvents.

Methodology:

  • Solvent Selection: Prepare a panel of representative solvents: Water (polar, protic), Methanol (polar, protic), Acetone (polar, aprotic), Dichloromethane (non-polar), and Hexanes (non-polar).

  • Sample Preparation: Add approximately 10 mg of the compound to five separate, labeled test tubes.

  • Titration and Observation:

    • To each tube, add the respective solvent dropwise (e.g., 0.1 mL increments) while vortexing.

    • Continue adding solvent up to a total volume of 1 mL.

    • Observe and record the point of complete dissolution.

  • Classification:

    • Soluble: Dissolves completely in < 1 mL.

    • Slightly Soluble: Partial dissolution is observed.

    • Insoluble: No visible dissolution.

Predicted Spectroscopic Profile

While specific spectra are not publicly available, the molecular structure allows for the prediction of key spectroscopic features, which are essential for structural confirmation.

  • ¹H NMR:

    • Aromatic Protons: Two distinct signals are expected in the aromatic region (approx. 7.5-8.5 ppm). These protons will appear as doublets due to coupling with the adjacent fluorine atom.

    • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around 3.9-4.1 ppm.

    • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated far downfield (>10 ppm), which may be exchangeable with D₂O.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

    • N-O Stretch (Nitro Group): Two strong bands are characteristic, one symmetric (approx. 1340-1360 cm⁻¹) and one asymmetric (approx. 1520-1540 cm⁻¹).

    • C-F Stretch: A strong band in the fingerprint region, typically around 1100-1250 cm⁻¹.

Safety and Handling

Based on hazard information for analogous compounds, this compound should be handled with care.

  • Hazard Statements: GHS information for similar compounds suggests it may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335)[1][7].

  • Handling Precautions:

    • Use in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • Store in a tightly sealed container in a dry, cool place[1].

Conclusion

References

  • PubChem. 3-Fluoro-5-nitrobenzoic acid | C7H4FNO4 | CID 2759047. [Link]

  • ChemBK. 4-Fluoro-3-nitrobenzoic acid. [Link]

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Methodological & Application

Introduction: The Significance of 3-Fluoro-4-methoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of 3-Fluoro-4-methoxy-5-nitrobenzoic acid, a valuable substituted benzoic acid derivative for pharmaceutical and chemical research. This document provides detailed protocols, mechanistic insights, and safety considerations for researchers, scientists, and professionals in drug development.

This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring nitro, fluoro, methoxy, and carboxylic acid groups, makes it a versatile precursor for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for a wide range of chemical transformations. For instance, the nitro group can be readily reduced to an amine, a critical functional group in many pharmacologically active compounds. The fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are key considerations in drug design.[1][2]

While its direct applications are still emerging, its parent compound, 3-Fluoro-4-methoxybenzoic acid, is a known intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agents for treating Alzheimer's disease.[1][2][3] The addition of the nitro group to this scaffold creates a key building block for developing novel therapeutics, potentially in areas such as oncology and infectious diseases. This guide presents two reliable, laboratory-scale synthetic routes to this important intermediate.

Part 1: Mechanistic Insights and Strategic Considerations

The primary synthetic route described is the electrophilic aromatic substitution (EAS) via nitration of 3-Fluoro-4-methoxybenzoic acid. Understanding the underlying mechanism is crucial for optimizing reaction conditions and predicting outcomes.

The reaction proceeds via the generation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[4] This potent electrophile is then attacked by the electron-rich aromatic ring. The regioselectivity of this substitution is dictated by the directing effects of the substituents already present on the ring:

  • -OCH₃ (Methoxy group): A strong activating group that directs incoming electrophiles to the ortho and para positions.

  • -F (Fluoro group): A deactivating group (due to its electronegativity) but an ortho-, para- director (due to its lone pairs).[5]

  • -COOH (Carboxylic acid group): A deactivating group that directs incoming electrophiles to the meta position.[4][5]

In the case of 3-Fluoro-4-methoxybenzoic acid, the C5 position is ortho to the powerfully activating methoxy group and meta to both the fluoro and carboxylic acid groups. The strong activating and directing effect of the methoxy group is the dominant influence, leading to the selective nitration at the C5 position.

G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack cluster_2 Rearomatization HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2SO4->HSO4_minus H2O H₂O StartMat 3-Fluoro-4-methoxybenzoic acid NO2_plus->StartMat SigmaComplex Sigma Complex (Resonance Stabilized) StartMat->SigmaComplex + NO₂⁺ Product This compound SigmaComplex->Product - H⁺

Caption: Mechanism of Electrophilic Aromatic Nitration.

Part 2: Experimental Protocols

Safety First: These protocols involve the use of concentrated strong acids and oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Protocol 1: Nitration of 3-Fluoro-4-methoxybenzoic acid

This is the preferred and most direct method, starting from the readily available 3-Fluoro-4-methoxybenzoic acid.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
3-Fluoro-4-methoxybenzoic acid170.145.0 g29.4
Concentrated Sulfuric Acid (98%)98.0820 mL-
Concentrated Nitric Acid (70%)63.015 mL-
Crushed Ice/Deionized Water-As needed-
Ethanol or Acetic Acid (for recrystallization)-As needed-

Experimental Workflow

G A 1. Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Cool to 0-5 °C B 2. Add Substrate (3-Fluoro-4-methoxybenzoic acid) Maintain 0-5 °C A->B C 3. Reaction Stir at 0-5 °C, then warm to RT B->C D 4. Quench Pour onto crushed ice C->D E 5. Isolate Product Filter the precipitate D->E F 6. Purify Wash with cold water and recrystallize E->F G Final Product F->G

Caption: Workflow for the nitration of 3-Fluoro-4-methoxybenzoic acid.

Step-by-Step Procedure

  • Preparation of the Nitrating Mixture: In a 100 mL flask equipped with a magnetic stirrer, carefully add 20 mL of concentrated sulfuric acid. Place the flask in an ice-salt bath to cool the acid to 0-5 °C. While stirring, slowly add 5 mL of concentrated nitric acid dropwise, ensuring the temperature does not exceed 10 °C.

  • Substrate Addition: Once the nitrating mixture has re-cooled to 0-5 °C, begin adding the 3-Fluoro-4-methoxybenzoic acid (5.0 g) in small portions over 30 minutes. Use a powder funnel to avoid coating the sides of the flask. The reaction is exothermic; maintain the temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional hour. Then, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for another 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Carefully pour the reaction mixture onto approximately 100 g of crushed ice in a beaker. A precipitate should form. Stir the ice slurry for 15-20 minutes to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture or aqueous acetic acid, to yield this compound as a solid. Dry the final product under vacuum.

Protocol 2: Oxidation of 3-Fluoro-4-methoxy-5-nitrotoluene

This alternative route is useful if the corresponding toluene derivative is more readily available. The protocol involves a strong oxidation of the methyl group to a carboxylic acid.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
3-Fluoro-4-methoxy-5-nitrotoluene185.152.0 g10.8
Potassium Dichromate (K₂Cr₂O₇)294.184.2 g14.3
Glacial Acetic Acid60.0515 mL-
Concentrated Sulfuric Acid (98%)98.085 mL-
Ethyl Acetate (for extraction)-As needed-
Brine Solution-As needed-
Anhydrous Sodium Sulfate-As needed-

Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend potassium dichromate (4.2 g) in glacial acetic acid (15 mL). Carefully add concentrated sulfuric acid (5 mL).

  • Substrate Addition: Add the 3-Fluoro-4-methoxy-5-nitrotoluene (2.0 g) to the mixture.

  • Oxidation: Heat the reaction mixture to 110-120 °C and maintain this temperature for 2-3 hours.[6] The color of the reaction will change as the orange Cr₂O₇²⁻ is converted to green Cr³⁺.

  • Work-up: Allow the mixture to cool to room temperature, then pour it onto crushed ice.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers and wash with water, followed by a brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: Recrystallize the crude solid from an appropriate solvent to obtain pure this compound.

Part 3: Characterization and Data

Upon completion of the synthesis, it is imperative to confirm the identity and purity of the final product.

  • Melting Point: A sharp melting point indicates high purity. The expected melting point should be determined and compared to literature values if available.

  • Spectroscopy:

    • ¹H NMR: To confirm the structure by identifying the chemical shifts and splitting patterns of the aromatic and methoxy protons.

    • ¹³C NMR: To identify the number of unique carbon atoms and confirm the substitution pattern.

    • FT-IR: To identify characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the N-O stretches of the nitro group.

  • Mass Spectrometry: To confirm the molecular weight of the product (215.14 g/mol ).[7]

Conclusion

The protocols detailed in this guide provide robust and reproducible methods for the synthesis of this compound. The primary nitration route offers a straightforward approach from a commercially available precursor. The alternative oxidation route provides flexibility depending on starting material availability. By understanding the reaction mechanisms and adhering to the procedural and safety guidelines, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and development.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations.
  • Google Patents. (2006). EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Fluoro-4-methoxybenzoic acid: Properties, Uses and Synthesis.
  • Benchchem. (n.d.). Synthesis routes of 3-Fluoro-4-nitrobenzoic acid.
  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development.
  • ChemicalBook. (n.d.). 4-FLUORO-3-METHOXYBENZOIC ACID synthesis.
  • Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • Biosynth. (n.d.). 3-Fluoro-4-nitrotoluene | 446-34-4.
  • Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • Ossila. (n.d.). 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3.
  • National Institutes of Health. (n.d.). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13.
  • Benchchem. (n.d.). Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid: A Detailed Protocol for Researchers.
  • University of Southampton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors.
  • PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid.
  • CDC Stacks. (n.d.). Supporting Information.
  • BLD Pharm. (n.d.). 577-39-9|this compound.
  • Benchchem. (n.d.). Troubleshooting guide for the nitration of fluorinated benzoic acids.
  • ChemScene. (n.d.). 577-39-9 | this compound.

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The Strategic Utility of 3-Fluoro-4-methoxy-5-nitrobenzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery and organic synthesis, the strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds is a cornerstone of designing novel therapeutic agents and functional materials. 3-Fluoro-4-methoxy-5-nitrobenzoic acid emerges as a highly valuable and versatile building block, offering a unique combination of reactive sites and electronic properties. This application note provides a comprehensive overview of its synthesis, key reactions, and potential applications, complete with detailed protocols to facilitate its use in the laboratory.

Physicochemical Properties and Strategic Advantages

This compound is a polysubstituted aromatic compound with the molecular formula C₈H₆FNO₅ and a molecular weight of 215.14 g/mol .[1] Its structure is characterized by a benzoic acid core functionalized with a fluorine atom, a methoxy group, and a nitro group. This unique arrangement of substituents imparts a range of desirable properties for a building block in organic synthesis.

PropertyValueSource
Molecular FormulaC₈H₆FNO₅[1]
Molecular Weight215.14 g/mol [1]
AppearanceWhite to off-white solid
Purity≥97%[2]

The strategic placement of the electron-withdrawing fluorine and nitro groups, alongside the electron-donating methoxy group, creates a nuanced electronic environment on the aromatic ring. This influences the reactivity of the carboxylic acid and the aromatic core, allowing for selective transformations.

Synthesis of this compound: A Representative Protocol

The synthesis of this compound is most effectively achieved through the electrophilic nitration of its precursor, 3-fluoro-4-methoxybenzoic acid. The following protocol is a detailed, representative method derived from established procedures for the nitration of similar aromatic compounds.[3][4]

Reaction Scheme:

Synthesis of this compound start 3-Fluoro-4-methoxybenzoic acid reagents + HNO₃ / H₂SO₄ product This compound reagents->product Nitration

A schematic of the nitration reaction.

Materials:

  • 3-Fluoro-4-methoxybenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Ice

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer with stirring bar

  • Ice bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

Protocol:

  • Reaction Setup: In a clean and dry three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Nitrating Agent: Slowly add fuming nitric acid to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

  • Addition of Starting Material: Once the nitrating mixture has been prepared and cooled, slowly add 3-fluoro-4-methoxybenzoic acid portion-wise to the flask. Ensure the temperature is maintained between 0-10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture over crushed ice with stirring. A precipitate of the crude product should form.

  • Extraction: Extract the product from the aqueous mixture using a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer sequentially with deionized water and brine to remove any residual acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product in high purity.

Applications in Organic Synthesis

This compound is a versatile building block with multiple reactive handles, making it a valuable starting material for the synthesis of a wide range of complex molecules, particularly in the context of medicinal chemistry.

Amide Bond Formation

The carboxylic acid moiety is readily activated for amide bond formation, a cornerstone reaction in the synthesis of pharmaceuticals. Standard coupling reagents such as DCC, EDC, or HATU can be employed to couple this compound with a diverse range of amines, leading to the generation of a library of substituted benzamides.

Amide Bond Formation start 3-Fluoro-4-methoxy- 5-nitrobenzoic acid reagents + R-NH₂ (Coupling Agent) product Substituted Benzamide reagents->product Amidation

General scheme for amide synthesis.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, which opens up a plethora of subsequent transformations. This transformation is typically achieved using reducing agents such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. The resulting 3-amino-5-fluoro-4-methoxybenzoic acid is a valuable intermediate for the synthesis of heterocycles and other complex structures.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, with the fluorine atom being a potential leaving group. This allows for the introduction of various nucleophiles, further diversifying the molecular scaffold.

Potential in Drug Discovery

While specific blockbuster drugs directly synthesized from this compound are not prominently featured in publicly available literature, the strategic importance of its structural motifs is well-established. For instance, the related compound, 4-fluoro-3-hydroxybenzoic acid, is a key intermediate in the synthesis of Acoramidis, a transthyretin stabilizer.[5] Similarly, fluorinated and nitrated benzoic acids are integral components in the synthesis of various antimicrobial agents.[6][7] The combination of a fluorine atom, a nitro group, and a methoxy group on a benzoic acid core makes this compound an ideal candidate for lead optimization programs in drug discovery, where fine-tuning of electronic and steric properties is crucial. The functional groups present allow for the exploration of diverse chemical space in the quest for novel therapeutic agents.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

  • CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid - Google P
  • Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 335-339.
  • CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google P
  • Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. (n.d.). Retrieved from [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. (n.d.). Quick Company.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. Retrieved from [Link]

  • EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google P
  • Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors - ePrints Soton - University of Southampton.
  • Supplementary Information - The Royal Society of Chemistry. (n.d.).

Sources

Application Notes & Protocols: Leveraging 3-Fluoro-4-methoxy-5-nitrobenzoic Acid as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Multifunctional Scaffolding Unit

In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. The selection of starting materials and key intermediates dictates the feasibility, cost, and novelty of a drug development campaign. 3-Fluoro-4-methoxy-5-nitrobenzoic acid (CAS No. 577-39-9) has emerged as a preeminent building block for medicinal chemists due to the strategic and orthogonal reactivity of its constituent functional groups.

This substituted benzoic acid derivative is more than a simple scaffold; it is a carefully orchestrated arrangement of functionalities designed for sequential, high-yield transformations.

  • The carboxylic acid serves as the primary handle for amide bond formation, one of the most fundamental linkages in pharmaceutical compounds.[1]

  • The nitro group acts as a stable, electron-withdrawing group that can be chemically reduced to a nucleophilic aniline at a later synthetic stage. This "masked amine" strategy is crucial for building complex structures in a controlled manner.[2]

  • The fluorine atom , a bioisostere of hydrogen, is a cornerstone of modern medicinal chemistry. Its inclusion can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins by forming favorable electrostatic and hydrogen bond interactions.[2][3]

  • The methoxy group modulates the electronic properties of the aromatic ring and can participate in key binding interactions within a protein's active site.

This guide provides a detailed examination of this compound, presenting not just protocols, but the underlying chemical rationale for its application, with a specific focus on its use in the synthesis of kinase inhibitor cores.

Physicochemical & Safety Profile

Proper handling and understanding of a reagent's properties are prerequisites for successful and safe experimentation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 577-39-9[4][5]
Molecular Formula C₈H₆FNO₅[4]
Molecular Weight 215.14 g/mol [4]
Purity Typically ≥97%[4]
Appearance Light yellow to white powder/solid[3][6]
SMILES COC1=C(C=C(C=C1[O-])C(=O)O)F[4]
Storage Sealed in a dry, cool, well-ventilated place[5][6]

Safety & Handling:

This compound is classified as an irritant. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or fumes.[5][7]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Measures: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[6][7]

  • Incompatible Materials: Strong oxidizing agents.[6]

Core Synthetic Transformations: A Two-Stage Strategy

The utility of this compound is best demonstrated through a two-stage synthetic logic: initial scaffold assembly via amide coupling, followed by functional group manipulation via nitro reduction. This approach allows for the rapid generation of molecular diversity.

G Start 3-Fluoro-4-methoxy- 5-nitrobenzoic acid Amide Amide Intermediate (Scaffold Assembled) Start->Amide  Step 1: Amide Coupling  (e.g., R-NH₂, Coupling Reagent) Final Aniline Product (Ready for Elaboration) Amide->Final  Step 2: Nitro Reduction  (e.g., H₂, Pd/C or Fe/AcOH) start_acid 3-Fluoro-4-methoxy- 5-nitrobenzoic acid step1 Step 1: Amide Coupling start_acid->step1 start_amine Amine-Substituted Heterocycle (R-NH₂) start_amine->step1 product1 Nitro-Amide Intermediate step1->product1 T3P, Et₃N DMF/DCM step2 Step 2: Nitro Reduction product1->step2 product2 Amino-Amide Product (Kinase Core Scaffold) step2->product2 H₂, Pd/C MeOH/EtOAc

Sources

Application Notes and Protocols for the Exploration of 3-Fluoro-4-methoxy-5-nitrobenzoic Acid Derivatives in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Aromatic carboxylic acids, particularly substituted benzoic acid derivatives, have historically been a fertile ground for identifying molecules with significant biological activity, including antimicrobial potential.[1] Their structural versatility, chemical stability, and generally low toxicity make them attractive starting points for medicinal chemistry campaigns.[1] This document provides a detailed guide for the synthesis, characterization, and antimicrobial evaluation of a promising new class of compounds: derivatives of 3-fluoro-4-methoxy-5-nitrobenzoic acid.

The strategic incorporation of a nitro group, a fluoro substituent, and a methoxy group onto the benzoic acid scaffold is hypothesized to confer potent antimicrobial properties. The nitro group, in particular, is a well-established pharmacophore in antimicrobial agents, often acting as a prodrug that undergoes reductive bioactivation within microbial cells to generate cytotoxic reactive nitrogen species.[2][3] The fluoro and methoxy groups can modulate the electronic properties, lipophilicity, and metabolic stability of the parent molecule, potentially enhancing its efficacy and pharmacokinetic profile.

These application notes are designed for researchers, scientists, and drug development professionals. They provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible workflow for the investigation of these novel compounds.

Section 1: Synthesis of this compound Derivatives

The synthesis of this compound serves as the foundational step for generating a library of diverse derivatives. The following proposed synthetic pathway is based on established methodologies for the nitration of aromatic compounds.

Proposed Synthesis of this compound

The synthesis of the core scaffold, this compound, can be approached through the nitration of 3-fluoro-4-methoxybenzoic acid. This starting material is commercially available and provides a direct route to the desired product.

Reaction Scheme:

Synthesis of this compound start 3-Fluoro-4-methoxybenzoic acid product This compound start->product Nitration reagents HNO₃ / H₂SO₄ Synthesis of this compound Synthesis of this compound Derivative Synthesis Workflow start 3-Fluoro-4-methoxy- 5-nitrobenzoic acid activation Acid Activation (e.g., SOCl₂, EDC/HOBt) start->activation amide Amide Derivative activation->amide Amidation ester Ester Derivative activation->ester Esterification amine Amine (R-NH₂) amine->amide alcohol Alcohol (R-OH) alcohol->ester MIC Determination Workflow start Prepare serial dilutions of test compounds plate Inoculate microtiter plate with bacteria and compounds start->plate inoculum Prepare standardized bacterial inoculum (0.5 McFarland) inoculum->plate incubation Incubate at 37°C for 18-24 hours plate->incubation read Read results visually or with a plate reader incubation->read mic Determine MIC read->mic Mechanism of Action compound Nitroaromatic Derivative cell Bacterial Cell compound->cell nitroreductase Nitroreductase rns Reactive Nitrogen Species (e.g., NO, NO₂⁻) nitroreductase->rns Reduction damage Cellular Damage (DNA, proteins) rns->damage death Cell Death damage->death

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3-Fluoro-4-methoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold in Medicinal Chemistry and Drug Discovery

3-Fluoro-4-methoxy-5-nitrobenzoic acid is a highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring a fluorine atom activated towards nucleophilic aromatic substitution (SNAr), an electron-donating methoxy group, and an electron-withdrawing nitro group, makes it a versatile building block for the synthesis of a diverse array of complex molecules. The strategic placement of these functional groups allows for selective modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

This application note provides a comprehensive guide to understanding and performing nucleophilic aromatic substitution reactions on this valuable substrate. We will delve into the underlying mechanistic principles that govern its reactivity and provide detailed, field-proven protocols for the successful execution of these transformations with various nucleophiles.

Scientific Foundation: Understanding the Reactivity of this compound in SNAr Reactions

Nucleophilic aromatic substitution is a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike electrophilic aromatic substitution, which is characteristic of electron-rich arenes, SNAr reactions proceed readily on electron-deficient aromatic systems. The reaction generally follows a two-step addition-elimination mechanism.[1]

The Addition-Elimination Mechanism

The currently accepted mechanism for SNAr reactions involves two key steps:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, fluorine). This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1]

  • Elimination of the Leaving Group and Re-aromatization: In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.[1]

The stability of the Meisenheimer complex is paramount to the success of the SNAr reaction. Electron-withdrawing groups positioned ortho and para to the leaving group are crucial for stabilizing the negative charge of this intermediate through resonance, thereby facilitating its formation.

Dissecting the Substituent Effects in this compound

The reactivity of this compound in SNAr reactions is a direct consequence of the interplay between its various substituents:

  • The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group, positioned meta to the fluorine leaving group, strongly activates the aromatic ring towards nucleophilic attack. While ortho and para positioning is ideal for resonance stabilization, the inductive effect of the meta-nitro group still significantly enhances the electrophilicity of the reaction center.

  • The Fluorine Atom (-F): Fluorine is an excellent leaving group in SNAr reactions. Its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly susceptible to nucleophilic attack.

  • The Methoxy Group (-OCH₃): The methoxy group is an electron-donating group through resonance and a weak electron-withdrawing group through induction. Positioned para to the fluorine, its electron-donating nature could potentially deactivate the ring towards nucleophilic attack. However, its ortho, para-directing effect can also influence the regioselectivity of the reaction.

  • The Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating, meta-directing group. Its electron-withdrawing inductive effect will further enhance the overall electron deficiency of the aromatic ring, thereby favoring nucleophilic attack. Under basic reaction conditions, this group will be deprotonated to the carboxylate (-COO⁻), which is a less deactivating group.

Visualizing the SNAr Mechanism

The following diagram illustrates the generalized mechanism for the nucleophilic aromatic substitution on this compound.

Caption: Generalized SNAr mechanism on this compound.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for conducting SNAr reactions on this compound with representative amine and thiol nucleophiles. These protocols are designed to be self-validating, incorporating in-process controls and characterization steps to ensure the integrity of the experimental results.

Protocol 1: SNAr Reaction with a Secondary Amine (e.g., Morpholine)

This protocol describes a general procedure for the synthesis of 3-(morpholin-4-yl)-4-methoxy-5-nitrobenzoic acid.

Materials:

Reagent/SolventGradeSupplier
This compound≥98%Commercially Available
Morpholine≥99%Commercially Available
Potassium Carbonate (K₂CO₃), anhydrous≥99%Commercially Available
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Commercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
1 M Hydrochloric Acid (HCl)ACS GradeCommercially Available
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available

Experimental Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF (approximately 5-10 mL per gram of starting material) to the flask and stir until the solid is completely dissolved.

  • Addition of Reagents: To the stirred solution, add morpholine (1.2 eq) followed by anhydrous potassium carbonate (2.0 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing water (approximately 5-10 times the volume of DMF used).

    • Acidify the aqueous mixture to pH 2-3 with 1 M HCl. A precipitate should form.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine (1 x volume of the organic layer).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the desired 3-(morpholin-4-yl)-4-methoxy-5-nitrobenzoic acid.

In-Process Controls and Characterization:

  • TLC Monitoring: Regularly check for the consumption of the starting material and the formation of the product. The product is expected to have a different Rf value than the starting material.

  • Product Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: SNAr Reaction with a Thiol (e.g., Thiophenol)

This protocol outlines a general procedure for the synthesis of 3-(phenylthio)-4-methoxy-5-nitrobenzoic acid.

Materials:

Reagent/SolventGradeSupplier
This compound≥98%Commercially Available
Thiophenol≥99%Commercially Available
Potassium Carbonate (K₂CO₃), anhydrous≥99%Commercially Available
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Commercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
1 M Hydrochloric Acid (HCl)ACS GradeCommercially Available
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available

Experimental Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF (approximately 5-10 mL per gram of starting material).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) to the solution, followed by the dropwise addition of thiophenol (1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours or gently heat to 50-60 °C to expedite the reaction. Monitor the reaction progress by TLC.

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • Pour the reaction mixture into ice-cold water.

    • Acidify the solution to pH 2-3 with 1 M HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Alternatively, the product can be extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Data Presentation: Summary of Reaction Conditions

NucleophileBaseSolventTemperature (°C)Time (h)Expected Product
MorpholineK₂CO₃DMF80-1004-83-(morpholin-4-yl)-4-methoxy-5-nitrobenzoic acid
ThiophenolK₂CO₃DMFRT - 6012-243-(phenylthio)-4-methoxy-5-nitrobenzoic acid

Workflow Visualization

The following diagram illustrates the general experimental workflow for the SNAr reaction of this compound.

SNAr_Workflow start Start: this compound dissolve Dissolve in Anhydrous DMF start->dissolve add_reagents Add Nucleophile and Base (e.g., K₂CO₃) dissolve->add_reagents react Heat and Stir (Monitor by TLC) add_reagents->react workup Aqueous Work-up and Acidification react->workup extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Purify (Recrystallization or Chromatography) dry->purify characterize Characterize Product (NMR, MS) purify->characterize end Final Product characterize->end

Caption: General experimental workflow for SNAr reactions.

Trustworthiness and Self-Validation

The protocols provided herein are designed to be robust and reproducible. The inclusion of in-process monitoring via TLC allows for real-time assessment of the reaction's progress, enabling adjustments to reaction time as needed. The final characterization of the product by standard analytical techniques (NMR, MS) serves as the ultimate validation of a successful reaction, confirming the identity and purity of the synthesized compound. It is crucial to use anhydrous solvents and reagents where specified to prevent unwanted side reactions and ensure high yields.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of substituted aromatic compounds via nucleophilic aromatic substitution. The protocols and mechanistic insights provided in this application note offer a solid foundation for researchers to successfully employ this substrate in their synthetic endeavors. By understanding the interplay of the electronic effects of the substituents, chemists can rationally design and execute SNAr reactions to generate novel molecules with potential applications in drug discovery and materials science.

References

  • Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. (2025). ResearchGate. [Link]

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (n.d.). ChemRxiv. [Link]

Sources

Application Notes & Protocols: Esterification of 3-Fluoro-4-methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of a Substituted Benzoic Acid

3-Fluoro-4-methoxy-5-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a critical building block in medicinal chemistry and materials science. The specific arrangement of its substituents—a fluorine atom, a methoxy group, and a nitro group—imparts unique electronic properties and provides multiple points for synthetic diversification. Esters derived from this acid are key intermediates in the synthesis of a wide range of pharmacologically active compounds, where the ester moiety can act as a protecting group, a metabolic labilizer, or a key component of a pharmacophore.

This guide provides an in-depth analysis of various protocols for the esterification of this compound. It moves beyond simple step-by-step instructions to explain the underlying chemical principles and rationale, enabling researchers to select and optimize the most suitable method for their specific synthetic goals.

Chemical Rationale: The Impact of Aromatic Substituents

The reactivity of the carboxylic acid group in this compound is significantly influenced by the electronic effects of the substituents on the aromatic ring. A clear understanding of these effects is crucial for protocol selection and troubleshooting.

  • Electron-Withdrawing Groups (EWG): The nitro (-NO₂) and fluoro (-F) groups are potent electron-withdrawing groups. They function primarily through a negative inductive effect (-I) and, in the case of the nitro group, a strong negative resonance effect (-R). These effects decrease the electron density of the aromatic ring and, critically, increase the acidity (lower the pKa) of the carboxylic acid proton. This enhanced acidity can be beneficial in some reactions but can also impact the nucleophilicity of the corresponding carboxylate.

  • Electron-Donating Groups (EDG): The methoxy (-OCH₃) group is an electron-donating group, primarily through a positive resonance effect (+R). While it donates electron density to the ring, its effect on the carboxylic acid's reactivity is largely overshadowed by the powerful EWGs present.

  • Steric Hindrance: The presence of a substituent at the 3-position (ortho to the carboxylic acid) introduces a degree of steric hindrance around the reaction center. This can impede the approach of bulky alcohols or reagents, making milder, more efficient coupling methods more attractive than classical equilibrium-driven reactions.

These combined electronic and steric factors dictate that while classical methods like Fischer esterification are feasible, they may require forcing conditions. Milder, modern coupling reactions often provide superior yields and cleaner conversions.

Protocol I: Fischer-Speier Esterification (Acid-Catalyzed)

The Fischer-Speier esterification is a classic, equilibrium-based method involving the reaction of a carboxylic acid with an excess of alcohol under strong acid catalysis.[1] To drive the reaction to completion, water, a byproduct, must be removed.

Causality and Mechanistic Insight: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄).[1] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. The resulting tetrahedral intermediate undergoes a series of proton transfers to make one of the hydroxyl groups a good leaving group (water). Elimination of water and subsequent deprotonation yield the final ester product.[1] The use of a large excess of the alcohol as the solvent shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Fischer_Esterification RCOOH R-COOH Protonated_Acid R-C(=O⁺H)OH RCOOH->Protonated_Acid +H⁺ H_plus H⁺ Tetrahedral_Intermediate R-C(OH)(O⁺H₂)-OR' Protonated_Acid->Tetrahedral_Intermediate + R'-OH ROH R'-OH Proton_Transfer R-C(OH)₂(OR') Tetrahedral_Intermediate->Proton_Transfer -H⁺ Water_Leaving R-C(=O⁺R')OH Proton_Transfer->Water_Leaving +H⁺ Ester_Product R-COOR' Water_Leaving->Ester_Product -H₂O Water H₂O H_plus_regen H⁺ Ester_Product->H_plus_regen -H⁺

Caption: Fischer-Speier Esterification Mechanism.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagent Addition: Add a large excess of the desired alcohol (e.g., methanol or ethanol, typically used as the solvent, ~20-40 mL per gram of acid).[2]

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 0.05-0.1 eq) to the stirring mixture.[2]

  • Reaction: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice water.[2] This will often cause the ester to precipitate if it is a solid.

  • Extraction: If the ester is soluble, transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or dichloromethane.

  • Neutralization: Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution) to remove unreacted acid, and finally with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

ParameterFischer-Speier Esterification
Catalyst Concentrated H₂SO₄, p-TsOH
Alcohol Primary or secondary; used in excess
Temperature Reflux
Pros Cost-effective, simple setup
Cons Harsh acidic conditions, equilibrium-limited, requires excess alcohol, not suitable for tertiary alcohols or acid-sensitive substrates

Protocol II: Steglich Esterification (DCC/EDC Coupling)

The Steglich esterification is a powerful and mild method that uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[4] A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), is essential for efficient ester formation.[4][5]

Causality and Mechanistic Insight: The reaction begins with the carboxylic acid adding to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate.[6] This intermediate is prone to a side reaction—a 1,3-rearrangement to a stable N-acylurea—which would halt the desired reaction.[5] DMAP, being a superior nucleophile to the alcohol, rapidly intercepts the O-acylisourea to form an acylpyridinium intermediate.[6] This new intermediate is highly electrophilic and not susceptible to rearrangement. The alcohol then attacks the acylpyridinium species, yielding the ester and regenerating the DMAP catalyst.[6] The driving force is the formation of the very stable dicyclohexylurea (DCU) byproduct.[4]

Steglich_Esterification RCOOH R-COOH O_acylisourea O-acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + DCC DCC DCC Acylpyridinium Acylpyridinium Salt (Activated Ester) O_acylisourea->Acylpyridinium + DMAP DCU DCU (Byproduct) N_acylurea N-acylurea (Side Product) O_acylisourea->N_acylurea 1,3-rearrangement (suppressed by DMAP) DMAP DMAP Ester R-COOR' Acylpyridinium->Ester + R'-OH - DMAP ROH R'-OH

Caption: Steglich Esterification Mechanism.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in the same anhydrous solvent dropwise to the cooled mixture.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction by TLC or HPLC. The formation of a white precipitate (DCU, if using DCC) is indicative of reaction progress.

  • Work-up (DCC): If DCC is used, filter off the insoluble DCU precipitate and wash it with a small amount of the reaction solvent.

  • Work-up (General): Transfer the filtrate to a separatory funnel. Wash sequentially with dilute HCl (e.g., 0.5 M) to remove any residual DMAP and base, followed by saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to remove any remaining DCU (if DCC was used) or EDU (the urea from EDC, which is often water-soluble) and other impurities.

ParameterSteglich Esterification
Coupling Agent DCC, EDC
Catalyst DMAP (essential)
Temperature 0 °C to Room Temperature
Pros Mild conditions, high yields, suitable for acid-sensitive substrates and sterically hindered alcohols.[4][6]
Cons Higher cost of reagents, DCC is an allergen, purification from DCU byproduct can be challenging.[5]

Protocol III: Acyl Chloride Formation Followed by Esterification

For sterically hindered or less reactive alcohols, a two-step approach involving the formation of a highly reactive acyl chloride intermediate is often the most effective strategy.

Causality and Mechanistic Insight: First, the carboxylic acid is converted to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[8] This transforms the hydroxyl group of the carboxylic acid into an excellent leaving group. In the second step, the purified acyl chloride reacts rapidly and irreversibly with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[8]

Acyl_Chloride_Workflow Start 3-Fluoro-4-methoxy- 5-nitrobenzoic Acid Step1 React with SOCl₂ or (COCl)₂ Start->Step1 Intermediate Acyl Chloride Intermediate (Highly Reactive) Step1->Intermediate Step2 React with R'-OH and Pyridine/Et₃N Intermediate->Step2 Product Final Ester Product Step2->Product

Caption: Acyl Chloride Formation Workflow.

Experimental Protocol (Two Steps):

Step A: Synthesis of 3-Fluoro-4-methoxy-5-nitrobenzoyl chloride

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), place this compound (1.0 eq).

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂, ~5-10 eq), often used as the solvent. Add a catalytic drop of anhydrous dimethylformamide (DMF).

  • Reaction: Heat the mixture gently to reflux (approx. 70-80 °C) for 1-3 hours until the evolution of gas (SO₂ and HCl) ceases.

  • Isolation: Cool the reaction mixture and remove the excess SOCl₂ by distillation or under reduced pressure (co-evaporating with an anhydrous solvent like toluene can help remove final traces). The resulting crude acyl chloride is often used directly in the next step.

Step B: Esterification

  • Reaction Setup: Dissolve the alcohol (1.0 eq) and a non-nucleophilic base like pyridine or triethylamine (1.1 eq) in an anhydrous solvent (e.g., DCM or THF) and cool to 0 °C.

  • Reagent Addition: Add a solution of the crude acyl chloride from Step A in the same solvent dropwise to the cooled alcohol solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours.

  • Work-up & Purification: Quench the reaction with water. Separate the organic layer and wash with dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, concentrate, and purify by column chromatography.

Comparative Summary and Protocol Selection

FeatureFischer-Speier EsterificationSteglich Esterification (DCC/EDC)Acyl Chloride Method
Conditions Harsh (Acidic, High Temp)Mild (Neutral, RT)Two Steps (Harsh then Mild)
Reactivity Equilibrium-drivenKinetically driven, high activationVery high reactivity
Substrate Scope Good for simple, robust alcoholsExcellent for sensitive/hindered alcoholsExcellent for unreactive alcohols
Byproducts WaterDCU (solid) or EDU (water-sol.)HCl, SO₂
Ease of Use Simple, one-potOne-pot, but byproduct removal neededTwo distinct steps
Cost LowHighModerate
Best For... Large-scale synthesis with simple alcohols (e.g., Methyl, Ethyl esters).Complex, acid-labile molecules; hindered alcohols.Unreactive alcohols where other methods fail.

References

  • Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. [Link]

  • Google Patents.
  • Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Wikipedia. Steglich esterification. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

  • Green Chemistry (RSC Publishing). (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • Reddit. Steglich Esterification with EDC. [Link]

  • ResearchGate. A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 3-Fluoro-4-methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth protocols and troubleshooting advice for the purification of 3-Fluoro-4-methoxy-5-nitrobenzoic acid. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity for this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. However, common impurities for substituted nitrobenzoic acids include positional isomers, such as the ortho- and para-isomers relative to the carboxylic acid group.[1] Under elevated temperatures or with the use of potent nitrating agents, dinitration byproducts can also form.[1] Incomplete reactions may leave unreacted starting materials, and side reactions could introduce other related substances.

Q2: What is the expected appearance and melting point of pure this compound?

Q3: Which analytical techniques are recommended to assess the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing purity and identifying impurities. A reverse-phase C18 column with a mobile phase consisting of acetonitrile and water, often with an acid additive like phosphoric or formic acid to ensure the carboxylic acid is protonated, is a good starting point.[5][6] Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and Thin Layer Chromatography (TLC) for rapid, qualitative analysis of reaction progress and fraction collection during column chromatography.

Purification Workflow Overview

The choice of purification technique depends on the nature and quantity of the impurities. A general workflow for purifying this compound is outlined below.

Purification_Workflow Crude_Product Crude Product Initial_Assessment Purity Assessment (TLC/HPLC) Crude_Product->Initial_Assessment Recrystallization Recrystallization Initial_Assessment->Recrystallization If major impurity is solubility-dependent Column_Chromatography Column Chromatography Initial_Assessment->Column_Chromatography For complex mixtures or isomeric impurities Acid_Base_Extraction Acid-Base Extraction Initial_Assessment->Acid_Base_Extraction To remove acidic/basic impurities Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Acid_Base_Extraction->Pure_Product Analysis Final Purity Analysis (HPLC, NMR, MP) Pure_Product->Analysis

Caption: General purification workflow for this compound.

Detailed Purification Protocols

Recrystallization

Recrystallization is often the most effective method for removing small amounts of impurities from a solid product. The principle relies on the difference in solubility of the desired compound and the impurities in a given solvent at different temperatures.[4][7]

Recommended Solvent System: Based on the properties of similar compounds, an ethanol/water mixed solvent system is a promising starting point.[8]

Step-by-Step Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol to form a slurry. Heat the mixture gently on a hot plate with stirring. Add hot 95% ethanol in small portions until the solid completely dissolves.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.[8]

  • Inducing Crystallization: To the hot, clear filtrate, add hot deionized water dropwise with constant stirring until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.[8]

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7][8]

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[8]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture. Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Column Chromatography

For separating complex mixtures or isomers with different polarities, column chromatography is the method of choice.[9]

Recommended Stationary and Mobile Phases:

  • Stationary Phase: Silica gel is a standard choice for polar compounds like benzoic acids.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. A gradient of increasing polarity (increasing the proportion of ethyl acetate) is often effective. Adding a small amount of acetic or formic acid to the eluent can improve peak shape by keeping the carboxylic acid protonated.

Step-by-Step Protocol:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity. Gradually increase the polarity of the mobile phase to elute compounds with increasing polarity.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the fractions by TLC or HPLC to identify which ones contain the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Acid-Base Extraction

This technique is useful for separating acidic, basic, and neutral impurities.[10]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.

  • Removal of Basic Impurities: Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1 M HCl) to remove any basic impurities.[10]

  • Isolation of the Acidic Product: Extract the desired acidic product from the organic layer by washing with a dilute base solution (e.g., 1 M NaOH or saturated sodium bicarbonate). The this compound will deprotonate and move into the aqueous layer as its sodium salt.

  • Removal of Neutral Impurities: The organic layer now contains any neutral impurities and can be discarded.

  • Reprotonation and Precipitation: Cool the aqueous layer in an ice bath and re-acidify it with a strong acid (e.g., concentrated HCl) until the pH is acidic (pH 3-4). The purified this compound will precipitate out of the solution.[10]

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and dry thoroughly.

Troubleshooting Guide

Problem Possible Cause Solution
Low Yield after Recrystallization Too much solvent was used during dissolution.Use the minimum amount of hot solvent necessary to dissolve the crude product.[8]
The cooling process was too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote better crystal formation.[8]
The compound is significantly soluble in the cold solvent.Choose a different solvent system where the compound has lower solubility at cold temperatures.
Oily Precipitate Instead of Crystals The melting point of the compound is lower than the boiling point of the solvent.Select a solvent with a lower boiling point.
The presence of significant impurities can inhibit crystallization.Consider a preliminary purification step like column chromatography or an acid-base wash.
Poor Separation in Column Chromatography The polarity of the eluent is too high or too low.Optimize the mobile phase composition by testing different solvent ratios with TLC.
The column was overloaded with the crude product.Use a larger column or load less sample.
The sample is not fully protonated.Add a small amount of a volatile acid (e.g., acetic acid or formic acid) to the mobile phase.
Product Fails to Precipitate After Acid-Base Extraction Insufficient acidification of the aqueous layer.Check the pH with pH paper or a pH meter and add more acid until the solution is distinctly acidic.
The product is too soluble in the aqueous solution.If the product has some water solubility, you may need to extract it with an organic solvent after acidification.

Purity Analysis Parameters

Technique Parameter Expected Result for Pure Product
Melting Point RangeSharp melting point with a narrow range (typically < 2 °C).
HPLC Peak Shape & NumberA single, sharp, and symmetrical peak.
NMR (¹H, ¹³C, ¹⁹F) SpectrumPeaks corresponding to the correct chemical shifts and integration values for the structure of this compound. Absence of significant impurity peaks.
TLC Spot AppearanceA single spot with a consistent Rf value in a given solvent system.

References

  • Google Patents. (n.d.). Method for preparing 3-nitro-4-methoxy benzoic acid.
  • Google Patents. (n.d.). The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • PrepChem. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved from [Link]

  • Reddit. (2021, November 24). Help with purification of benzoic acid by extraction. Details below. Retrieved from [Link]

  • YouTube. (2023, December 16). Purification of Benzoic acid by Sublimation in Chemistry Lab II. Retrieved from [Link]

  • SIELC. (n.d.). Separation of 3-Methoxy-4-nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization. Retrieved from [Link]

  • YouTube. (2023, March 10). Performing Column Chromatography. Retrieved from [Link]

  • YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]

  • Chromatography Forum. (2004, June 9). Benzoic acid. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-Fluoro-3-nitrobenzoic acid. Retrieved from [Link]

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Improving regioselectivity in the synthesis of trifunctional benzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced aromatic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in the synthesis of trifunctional benzene derivatives. Here, we move beyond textbook examples to address the complex, real-world problems you face at the bench. Our goal is to provide not just solutions, but a deep mechanistic understanding to empower your synthetic design.

Section 1: Frequently Asked Questions - The Foundations of Regiocontrol

This section addresses fundamental concepts that are critical for troubleshooting.

Question: What are the primary factors governing regioselectivity in the synthesis of disubstituted and trisubstituted benzenes?

Answer: Regioselectivity in electrophilic aromatic substitution (EAS) is primarily governed by a combination of electronic and steric effects.[1][2]

  • Electronic Effects: These determine the inherent reactivity of the positions on the aromatic ring. Substituents already present on the ring dictate where the next electrophile will add. They do this through:

    • Resonance Effects: The delocalization of pi-electrons between the substituent and the ring. Groups with lone pairs (e.g., -OH, -NH2, -OR) can donate electron density to the ring, stabilizing the carbocation intermediate (the arenium ion) when the attack occurs at the ortho and para positions.[3]

    • Inductive Effects: The polarization of the sigma bond between the substituent and the ring due to electronegativity differences.[2] Electron-donating groups (EDGs) activate the ring and direct ortho/para, while electron-withdrawing groups (EWGs) deactivate the ring and typically direct meta.[3][4]

  • Steric Effects: This refers to the physical bulk of the substituents. A large or bulky substituent will hinder the approach of an electrophile to the adjacent ortho positions, often leading to a higher yield of the para isomer.[2][5] The size of the incoming electrophile itself is also a critical factor.[2]

Question: When a benzene ring has two existing substituents, how do I predict the position of the third incoming group?

Answer: Predicting the outcome for a disubstituted benzene involves a hierarchy of directing effects:

  • The Strongest Activating Group Dominates: The most powerful activating group will control the position of the next substitution. For example, in a molecule with both a hydroxyl (-OH, strong activator) and a methyl (-CH3, weak activator), the hydroxyl group's directing effect to its ortho and para positions will be the primary determinant.

  • Activating vs. Deactivating Groups: If you have one activating and one deactivating group, the activating group's directing influence will win.

  • Cooperative vs. Competing Effects:

    • Cooperative: The groups' directing effects reinforce each other. For example, in m-nitrotoluene, both the methyl group (ortho, para-directing) and the nitro group (meta-directing) direct the incoming electrophile to positions 4 and 6. This leads to high regioselectivity.

    • Competing: The groups direct to different positions. In p-methylphenol, the -OH group directs to its ortho positions (adjacent to the -OH), while the -CH3 group directs to its ortho positions (adjacent to the -CH3). In such cases, the stronger activating group (-OH) exerts more control, and you will likely obtain a mixture of products, with substitution ortho to the hydroxyl group being the major product.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section tackles specific problems encountered during synthesis.

Question: My reaction is yielding an inseparable mixture of ortho and para isomers. How can I improve the selectivity for the para product?

Answer: This is a classic challenge. The electronic stabilization for ortho and para attack is often similar, leading to product mixtures. Here are several strategies to favor the para isomer:

  • Leverage Steric Hindrance:

    • Increase the Bulk of the Directing Group: If possible, temporarily switch your activating group to a bulkier analogue. For example, if you are directing with a hydroxyl group, converting it to a bulky silyl ether (e.g., -OTBS) can significantly obstruct the ortho positions.

    • Increase the Bulk of the Electrophile: Using a larger, more sterically demanding electrophile or catalyst complex can disfavor attack at the more crowded ortho position.

  • Modify Reaction Conditions:

    • Lower the Temperature: Reactions under kinetic control at lower temperatures can sometimes enhance selectivity by increasing the energy difference between the transition states leading to the ortho and para products.

    • Solvent Effects: The choice of solvent can influence the effective size of the electrophile and the transition state solvation, sometimes impacting the ortho/para ratio. Experimenting with different solvents (e.g., polar vs. non-polar) is recommended.

Table 1: Typical Ortho/Para Ratios in the Nitration of Substituted Benzenes

Substituent% Ortho% ParaCausality
-CH₃58%37%Small group, minimal steric hindrance.
-C(CH₃)₃16%73%Bulky t-butyl group sterically blocks the ortho positions.
-Cl30%70%Halogens are moderately sized, favoring para.
-OH50%50%Small group, strong activation at both positions.

Data is illustrative and can vary with reaction conditions.

Question: I am trying to synthesize a 1,3,5-trisubstituted benzene, but my directing groups are all ortho/para directors. How can I achieve this substitution pattern?

Answer: This is a common synthetic puzzle where the natural directing effects of the substituents are at odds with the desired product.[6] The solution often involves strategic use of a "placeholder" group, which can be a blocking group or a group that can be chemically converted to alter its directing effect.[6][7]

Strategy: Using a Removable Blocking Group (e.g., Sulfonic Acid)

The sulfonic acid group (-SO₃H) is an excellent choice because it is a bulky, deactivating, meta-directing group that can be easily removed later.[6]

Workflow for Synthesizing 1,3,5-tribromobenzene:

G Benzene Benzene Aniline Aniline Benzene->Aniline 1. HNO₃, H₂SO₄ 2. Fe, HCl Tribromoaniline 2,4,6-Tribromoaniline Aniline->Tribromoaniline 3. Br₂ (excess), H₂O Diazonium Tribromobenzenediazonium Salt Tribromoaniline->Diazonium 4. NaNO₂, HCl, 0°C FinalProduct 1,3,5-Tribromobenzene Diazonium->FinalProduct 5. H₃PO₂

Caption: Synthesis of 1,3,5-tribromobenzene using an amino directing group.

Causality Explained:

  • Installation of a Strong Director: We start by converting benzene to aniline. The amino group (-NH₂) is a very powerful activating ortho, para-director.[6]

  • Forced Polysubstitution: The strong activation from the amino group facilitates the addition of three bromine atoms to all available ortho and para positions.

  • Removal of the Directing Group: The amino group is then removed via diazotization followed by reduction (e.g., with hypophosphorous acid, H₃PO₂), leaving the desired 1,3,5-substitution pattern. This would be impossible to achieve by direct bromination of benzene.[6]

Question: My Friedel-Crafts acylation is failing on a disubstituted ring. What is the likely cause?

Answer: Friedel-Crafts reactions are notoriously sensitive, especially on substituted rings.[8][9] Failure is almost always due to one of two reasons:

  • Strongly Deactivated Ring: The reaction will not proceed if the ring contains one or more moderate to strong deactivating groups (e.g., -NO₂, -SO₃H, -CF₃, -CN, or any carbonyl-containing group).[8][10] The electron-poor ring is no longer nucleophilic enough to attack the acylium ion intermediate.

  • Presence of a Lewis Basic Group: The Lewis acid catalyst (e.g., AlCl₃) will preferentially coordinate with any Lewis basic substituent on the ring, such as an amino (-NH₂) or hydroxyl (-OH) group, instead of the acyl halide.[9] This deactivates the catalyst and also converts the activating group into a powerful deactivating group.

Troubleshooting Steps:

  • Check Your Substituents: Ensure there are no strongly deactivating groups on the ring.

  • Protect Functional Groups: If you have an -OH or -NH₂ group, you must protect it before attempting the Friedel-Crafts reaction. For example, an -OH group can be converted to an -OCH₃ group, which is still activating but not Lewis basic.

  • Order of Operations: Always plan your synthesis to perform the Friedel-Crafts step before introducing strongly deactivating groups.[6][8]

Section 3: Advanced Strategies for Regiocontrol

For particularly challenging syntheses, classical EAS methods may not suffice. Modern synthetic methods offer powerful alternatives.

Question: How can I functionalize a specific C-H bond, even one that is electronically disfavored or sterically hindered, like in the synthesis of a 1,2,3-trisubstituted benzene?

Answer: This level of precision requires moving beyond standard electrophilic substitution and employing directed C-H activation strategies.[11] One of the most powerful techniques is Directed ortho Metalation (DoM) .

Concept of Directed ortho Metalation (DoM):

DoM involves a directing group (DG) on the benzene ring that coordinates to an organometallic base (typically an alkyllithium reagent). This coordination delivers the base to a specific ortho C-H bond, which is then deprotonated to form an aryllithium species. This nucleophilic intermediate can then be trapped with a wide variety of electrophiles, installing a new substituent with perfect regioselectivity.

DoM cluster_0 Step 1: Directed Deprotonation cluster_1 Step 2: Electrophilic Quench Start Substituted Benzene with Directing Group (DG) Intermediate Aryllithium Intermediate Start->Intermediate n-BuLi, THF, -78°C Product Ortho-functionalized Product Intermediate->Product E⁺ (e.g., I₂, CO₂, TMSCl)

Caption: General workflow for Directed ortho Metalation (DoM).

Advantages of DoM:

  • Exquisite Regiocontrol: Functionalization occurs exclusively at the position ortho to the directing group.

  • Access to "Impossible" Isomers: It allows for the synthesis of substitution patterns that are difficult or impossible to obtain via classical EAS, such as certain 1,2,3-trisubstituted products.[12]

  • Broad Scope: A wide range of directing groups (e.g., -CONR₂, -OMe, -SO₂NR₂) and electrophiles can be used.

Recent advances in photoredox catalysis are also providing new pathways for regioselective C-H functionalization at ortho, meta, and para positions under mild conditions, often guided by templates or catalyst design.[13]

Section 4: Key Experimental Protocol

Protocol: Sulfonation as a Reversible Blocking Strategy for para-Isomer Synthesis

This protocol details the synthesis of o-bromotoluene, where the more sterically accessible para position is temporarily blocked.

Objective: To synthesize o-bromotoluene from toluene with high selectivity. Direct bromination of toluene yields a mixture of o- and p-bromotoluene.

Step 1: Blocking the para Position (Sulfonation)

  • Place toluene (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the flask in an ice bath (0 °C).

  • Slowly add fuming sulfuric acid (20% SO₃, 1.5 eq) dropwise with vigorous stirring.

  • After the addition is complete, remove the ice bath and warm the mixture to 100 °C for 1 hour to ensure complete sulfonation, primarily at the para position due to steric hindrance.

  • Cool the reaction mixture and carefully pour it onto crushed ice. The product, p-toluenesulfonic acid, will precipitate.

  • Filter the solid, wash with cold water, and dry.

Step 2: Directed Substitution (ortho Bromination)

  • Suspend the dried p-toluenesulfonic acid (1.0 eq) in a suitable solvent like acetic acid.

  • Add molecular bromine (Br₂, 1.1 eq) dropwise at room temperature. An iron catalyst (FeBr₃, 0.1 eq) can be added to accelerate the reaction.

  • Stir the mixture at room temperature for 2-4 hours until the red color of the bromine disappears. The bromine will add to the open ortho position.

Step 3: Removing the Blocking Group (Desulfonation)

  • To the reaction mixture from Step 2, add dilute sulfuric acid (e.g., 20% aqueous H₂SO₄).

  • Heat the mixture to reflux (typically 130-150 °C) and pass a stream of steam through the mixture (steam distillation).

  • The sulfonic acid group will be cleaved, and the volatile o-bromotoluene product will co-distill with the steam.

  • Collect the distillate, separate the organic layer, wash with sodium bicarbonate solution, dry over anhydrous MgSO₄, and purify by distillation to obtain pure o-bromotoluene.

This multi-step process, while longer than direct bromination, provides access to the pure ortho isomer in high yield, which is often impossible to achieve otherwise.

References

  • CN106316900A - 1, 2, 3-tri-substituted benzene and method for synthesizing same - Google Patents.
  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution - Master Organic Chemistry. Available at: [Link]

  • Photocatalytic regioselective C–H bond functionalizations in arenes - Chemical Science (RSC Publishing). Available at: [Link]

  • Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. Available at: [Link]

  • Recent Advances in C–H Functionalization | The Journal of Organic Chemistry. Available at: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - Semantic Scholar. Available at: [Link]

  • Synthesis Of Trisubstituted Benzenes; Practice Problems - YouTube. Available at: [Link]

  • Synthesis of substituted benzene rings I (video) - Khan Academy. Available at: [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. Available at: [Link]

  • Synthesis of di- and tri-substituted benzenes - BrainKart. Available at: [Link]

  • Propose a synthetic sequence of this trisubstituted benzene starting from toluene. - Pearson. Available at: [Link]

  • Retrosynthetic Analysis of a Trisubstituted Benzene - YouTube. Available at: [Link]

  • 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions - YouTube. Available at: [Link]

  • Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. Available at: [Link]

  • A Change in C–H Activation Mechanism: Experimental and Computational Investigations of Rh-Catalyzed Disubstituted Benzene Functionalization | Organometallics - ACS Publications. Available at: [Link]

  • Electrophilic Aromatic Substitution Practice Problems - Chemistry Steps. Available at: [Link]

  • 16.10: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. Available at: [Link]

  • DBU-Mediated Construction of 1,3,5-Trisubstituted Benzenes via Annulation of α,β-Unsaturated Carboxylic Acids and α-Cyano-β-methylenones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • We will talk about the Ortho-, Meta, and Para directors in electrophilic aromatic substitution. Available at: [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - MDPI. Available at: [Link]

  • 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry - YouTube. Available at: [Link]

  • Synthesis of Benzene Derivatives (2) – Polarity Reversal - Master Organic Chemistry. Available at: [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! - YouTube. Available at: [Link]

  • Regioselective C H Functionalization by the Combination of Enzymatic and Chemocatalytic Reactions in Water - NIH. Available at: [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - NIH. Available at: [Link]

  • 16.6: An Explanation of Substituent Effects - Chemistry LibreTexts. Available at: [Link]

  • Difference between Ortho para and meta directing groups - Filo. Available at: [Link]

  • 16.11: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. Available at: [Link]

  • 5 Major Electrophilic Aromatic Substitution Reactions Activating. Available at: [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor. Available at: [Link]

  • Directing Groups in SE Ar. Available at: [Link]

  • Electrophilic aromatic substitution - Wikipedia. Available at: [Link]

  • Ortho Para Directing Groups Vs Meta Directing Groups Practice Problem Examples Organic Chemistry - YouTube. Available at: [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl₂ as a New Catalyst. Available at: [Link]

  • Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution - PubMed. Available at: [Link]

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Technical Support Center: Synthesis of 3-Fluoro-4-methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Fluoro-4-methoxy-5-nitrobenzoic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important synthetic intermediate. Our goal is to provide not just protocols, but a deep, mechanistic understanding of the challenges involved, focusing on the common side reactions that can compromise yield and purity. This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical issues encountered in the lab.

Foundational Synthesis Pathway & Potential Pitfalls

The most common and direct route to this compound is the electrophilic aromatic substitution (nitration) of 3-Fluoro-4-methoxybenzoic acid. This reaction, while straightforward in principle, is complicated by the directing effects of the three substituents on the aromatic ring, creating a landscape of potential side reactions.

The core of the challenge lies in controlling the regioselectivity of the nitronium ion (NO₂⁺) addition. The methoxy (-OCH₃) group is a strong activating, ortho, para-director, the fluorine (-F) is a deactivating but ortho, para-director, and the carboxylic acid (-COOH) is a deactivating, meta-director.[1] The desired product requires nitration at the C5 position, which is ortho to the powerfully directing methoxy group and meta to the carboxylic acid group.

Below is a diagram illustrating the primary transformation and the key side products that can arise from this complex electronic environment.

G SM 3-Fluoro-4-methoxybenzoic Acid (Starting Material) Nitration Nitrating Mixture (HNO₃ / H₂SO₄) SM->Nitration Product This compound (Desired Product) Nitration->Product  Desired Path (ortho to -OCH₃) Isomer 3-Fluoro-4-methoxy-2-nitrobenzoic Acid (Isomeric Impurity) Nitration->Isomer Competing Path (ortho to -F, hindered) Demethylated 3-Fluoro-4-hydroxy-5-nitrobenzoic Acid (Demethylation Product) Nitration->Demethylated Side Reaction (Acid-catalyzed demethylation) Dinitro Dinitrated Products (Over-nitration) Product->Dinitro Harsh Conditions

Caption: Primary reaction pathway and major potential side reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and actionable steps for optimization.

Q1: My final product yield is significantly lower than expected. What are the most likely causes?

A1: Low yield is a common issue stemming from several factors, often related to reaction conditions and workup procedures.

  • Causality:

    • Incomplete Reaction: Insufficient reaction time or suboptimal temperature can lead to a significant amount of unreacted starting material. Nitration is highly temperature-dependent; too low a temperature can stall the reaction.

    • Side Product Formation: The most significant drain on yield is often the formation of undesired isomers and demethylated byproducts, as shown in the diagram above. These alternative pathways consume the starting material, directly reducing the theoretical maximum yield of your desired product.

    • Product Loss During Workup: The desired product has some solubility in acidic aqueous media. During the quenching step (pouring the reaction mixture onto ice), premature precipitation or incomplete extraction can lead to substantial product loss.[2]

  • Troubleshooting & Optimization Steps:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. A common mobile phase is a 7:3 mixture of hexane and ethyl acetate with a few drops of acetic acid. If the starting material spot persists, consider extending the reaction time or slightly increasing the temperature (e.g., from 0°C to 5-10°C).[3]

    • Control Temperature Rigorously: The addition of the nitrating mixture to your substrate should be done slowly, dropwise, while maintaining a low temperature (typically 0-5°C) to minimize side reactions.[4] An uncontrolled exotherm will favor the formation of byproducts.

    • Optimize Workup: After quenching on ice, ensure the pH is sufficiently acidic to fully protonate the carboxylic acid, minimizing its solubility in the aqueous layer before extraction. Use a reliable organic solvent like ethyl acetate for extraction and perform multiple extractions (e.g., 3x) to ensure complete recovery.

Q2: My characterization (¹H NMR, HPLC) shows a mixture of products. How can I improve the regioselectivity to favor the 5-nitro isomer?

A2: Achieving high regioselectivity is the primary challenge. The formation of the key isomeric byproduct, 3-Fluoro-4-methoxy-2-nitrobenzoic acid, is a common problem.

  • Causality: The nitronium ion is directed to positions ortho and para to the activating methoxy group. The para position (C6) is blocked by the fluorine. This leaves two ortho positions: C2 and C5.

    • Position 5 (Desired): This position is electronically activated by the -OCH₃ group and is not significantly sterically hindered. It is also meta to the deactivating -COOH group, which is favorable.[1]

    • Position 2 (Isomer): This position is also activated by the -OCH₃ group but is sterically hindered by being sandwiched between the bulky -COOH and -OCH₃ groups. While generally less favored, it can still form, particularly under more aggressive reaction conditions.[3]

  • Troubleshooting & Optimization Steps:

    • Lower the Reaction Temperature: Lower temperatures (e.g., -5°C to 0°C) favor the kinetically controlled product, which is often the less sterically hindered isomer. This can help maximize the formation of the 5-nitro product.

    • Modify the Nitrating Agent: The "hardness" of the nitrating agent can influence selectivity. Using a milder nitrating agent, such as nitric acid in acetic anhydride, or adjusting the ratio of HNO₃ to H₂SO₄ can sometimes improve the isomer ratio. A less aggressive electrophile will be more sensitive to the subtle electronic and steric differences between the C2 and C5 positions.

    • Purification Strategy: If isomeric impurities are unavoidable, a careful purification strategy is essential. The two isomers often have slightly different polarities, making them separable by column chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can also be effective in isolating the major, desired isomer.

Q3: I'm observing a significant byproduct that appears to be a phenol (broad singlet in ¹H NMR, positive ferric chloride test). What is it and how do I prevent it?

A3: This is a classic case of O-demethylation, a well-documented side reaction for aryl methyl ethers under strong acidic conditions.[5][6][7] The byproduct is 3-Fluoro-4-hydroxy-5-nitrobenzoic acid.

  • Causality: The strong acid (H₂SO₄) used in the nitrating mixture can protonate the ether oxygen of the methoxy group. This makes the methyl group susceptible to nucleophilic attack by a counter-ion in the mixture (e.g., bisulfate), leading to the cleavage of the methyl group and formation of a phenol.[7] This process is often exacerbated by higher temperatures and prolonged exposure to the strong acid.

  • Troubleshooting & Optimization Steps:

    • Minimize Reaction Time: Use TLC to monitor the reaction and quench it as soon as the starting material is consumed. Unnecessarily long reaction times increase the likelihood of demethylation.

    • Strict Temperature Control: Avoid any temperature spikes. Higher temperatures provide the activation energy needed for the demethylation reaction to occur at a significant rate.[8]

    • Use an Alternative Solvent/Acid System: While sulfuric acid is a standard choice, exploring other systems might be warranted if demethylation is severe. For example, performing the nitration in a solvent like acetic acid with a controlled amount of nitric acid can sometimes provide a less harsh environment.

Frequently Asked Questions (FAQs)

Q: What are the most critical parameters to control during this nitration?

A: The three most critical parameters, in order of importance, are:

  • Temperature: Directly impacts reaction rate and the prevalence of side reactions like demethylation and the formation of undesired isomers.

  • Rate of Addition: A slow, controlled addition of the nitrating agent prevents localized overheating (exotherms) and helps maintain control over the reaction.

  • Stoichiometry: Using a large excess of nitric acid can lead to over-nitration (dinitration). A slight excess (e.g., 1.1-1.3 equivalents) is typically sufficient.

Q: What is the best way to purify the final product?

A: A multi-step approach is often best.

  • Aqueous Wash: After extraction, washing the organic layer with water can help remove residual mineral acids.

  • Recrystallization: This is the most effective method for removing small amounts of impurities and improving the overall purity. Ethanol, methanol, or toluene/heptane mixtures are good starting points for solvent screening.

  • Column Chromatography: If recrystallization fails to separate isomeric impurities, silica gel column chromatography is the next logical step. A gradient elution from hexane/ethyl acetate to a more polar system is typically effective.

Q: Which analytical techniques are best for assessing purity and identifying byproducts?

A: A combination of techniques is recommended for a comprehensive analysis.

TechniquePurposeKey Insights
¹H & ¹³C NMR Structural verification and impurity identification.Provides definitive structural information. Allows for the identification of isomers by their unique aromatic splitting patterns and can quantify impurities via integration.[9]
HPLC Quantitative purity assessment and separation of isomers.Excellent for determining the percentage purity of the main component and quantifying the levels of each impurity.[10][11]
LC-MS Identification of unknown byproducts.Provides the molecular weight of the parent compound and any impurities, which is invaluable for identifying unexpected side products like the demethylated or dinitrated species.[12]

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 3-Fluoro-4-methoxybenzoic acid (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (>90%)

  • Ethyl Acetate

  • Deionized Water

  • Crushed Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (approx. 3 mL per gram of starting material) to 0°C in an ice-salt bath.

  • Slowly add 3-Fluoro-4-methoxybenzoic acid (1.0 eq) to the cold sulfuric acid in portions, ensuring the temperature does not rise above 10°C. Stir until fully dissolved.

  • Cool the solution back down to 0°C.

  • Prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to a small amount of cold, concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the benzoic acid over 30-45 minutes, maintaining the internal temperature between 0°C and 5°C.[3]

  • After the addition is complete, let the reaction stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • A solid precipitate should form. Allow the ice to melt, then collect the crude product by vacuum filtration.

  • Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper.

  • Dry the crude product under vacuum.

  • Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water).

Protocol 2: Purity Analysis by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid (analytical grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Phosphoric Acid

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Sample Preparation: Prepare a stock solution of the synthesized product in acetonitrile at approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm

    • Gradient Program: Start with 30% B, ramp to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Analysis: Inject the sample and integrate the peaks. Calculate the area percentage of the main peak to determine the purity. Retention times should be compared against a known standard if available.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving issues during the synthesis.

G Start Reaction Complete (Check by TLC) LowYield Low Yield or High SM Remainder Start->LowYield No Impure Multiple Spots on TLC (Impure Product) Start->Impure Yes, but... CheckTimeTemp Action: - Increase reaction time - Slightly increase temp (e.g., to 10°C) - Check reagent quality LowYield->CheckTimeTemp AnalyzeImp Analyze Impurities (NMR, LC-MS) Impure->AnalyzeImp Success Pure Product, Good Yield CheckTimeTemp->Success Isomers Isomeric Byproducts Detected AnalyzeImp->Isomers Correct Mass, Different Pattern Demethyl Demethylation Detected AnalyzeImp->Demethyl Mass -14 Da OptimizeSelect Action: - Lower reaction temp (-5 to 0°C) - Add nitrating agent slower - Refine purification (column) Isomers->OptimizeSelect OptimizeHarsh Action: - Reduce reaction time - Ensure no temp spikes - Use minimum H₂SO₄ Demethyl->OptimizeHarsh OptimizeSelect->Success OptimizeHarsh->Success

Caption: A logical workflow for troubleshooting common synthesis problems.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. Retrieved from [Link]

  • Seshadri, T. R., & Viswanath, G. (1947). Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin. Proceedings of the Indian Academy of Sciences - Section A, 25(4), 337-342.
  • European Patent Office. (n.d.). EP1853548A1 - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • PrepChem. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved from [Link]

  • Galkin, M. A., et al. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. ResearchGate. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for Dinitrocresols. Retrieved from [Link]

  • Zhang, L., et al. (2020). Demethylation of a methoxy group to inhibit repolymerization during alkaline lignin pyrolysis. ResearchGate. Retrieved from [Link]

  • Kumar, S., et al. (2016). Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • Reddit. (2015). Demethylation of an aryl methoxy group. Retrieved from [Link]

  • Clark, J. (2015). Hydrolysis of nitriles. Chemguide. Retrieved from [Link]

  • Shah, S., Dhanani, T., & Kumar, S. (2013). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. Semantic Scholar. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Chem-Station. (2024). O-Demethylation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. YouTube. Retrieved from [Link]

  • Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the HPLC and LC-MS Analysis of 3-Fluoro-4-methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the precise characterization of molecular entities is paramount. 3-Fluoro-4-methoxy-5-nitrobenzoic acid, a substituted aromatic carboxylic acid, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its unique arrangement of electron-withdrawing (fluoro, nitro) and electron-donating (methoxy) groups imparts specific reactivity, making it a valuable intermediate.[1] Consequently, the ability to accurately and reliably analyze this compound, quantify its purity, and identify potential impurities is a cornerstone of effective quality control and process development.

This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound. We will delve into the fundamental principles of each technique, present detailed experimental protocols, and offer insights into the causality behind methodological choices, empowering researchers to select the most appropriate analytical strategy for their specific needs.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is a cornerstone of analytical chemistry, prized for its robustness, reproducibility, and cost-effectiveness in separating, identifying, and quantifying compounds in a mixture. For routine analysis, such as determining the purity of a batch of this compound, HPLC with UV detection is often the method of choice.

The Principle of Separation

In the context of analyzing our target molecule, reverse-phase HPLC is the most suitable approach. This technique utilizes a non-polar stationary phase (typically a C18-bonded silica column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. More polar compounds will have a greater affinity for the mobile phase and elute from the column earlier, while less polar compounds will be retained longer by the stationary phase.

Designing an Effective HPLC Method

The development of a robust HPLC method requires careful consideration of several parameters to achieve optimal separation and detection.

  • Column Selection: A C18 column is the standard choice for reverse-phase chromatography and is well-suited for separating small aromatic molecules like this compound. The choice of particle size (e.g., 5 µm for standard HPLC, <2 µm for UHPLC) will influence the efficiency and speed of the separation.[2]

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (often with an acidic modifier) and an organic solvent (typically acetonitrile or methanol) is recommended. The gradient allows for the effective elution of compounds with a range of polarities. An acidic modifier, such as phosphoric acid or formic acid, is crucial for ensuring the carboxylic acid group of our analyte remains protonated, leading to sharper peaks and more reproducible retention times. For mass spectrometry-compatible methods, a volatile acid like formic acid is essential.[3]

  • Detection: The presence of the nitro-substituted aromatic ring in this compound makes it an excellent candidate for UV-Vis detection. A photodiode array (PDA) detector is particularly advantageous as it can acquire spectra across a range of wavelengths, aiding in peak purity assessment and compound identification.

Experimental Protocol: HPLC Analysis

This protocol outlines a standard procedure for the HPLC analysis of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.

    • Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and PDA detector.[2][4]

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-25 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: PDA detector, monitoring at 254 nm and collecting spectra from 200-400 nm.

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Determine the area percent purity of the main peak relative to all other peaks in the chromatogram.

    • Assess peak purity using the spectral analysis tools of the chromatography data system.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter autosampler Autosampler Injection filter->autosampler Inject Sample column C18 Column autosampler->column pump Pump (Mobile Phase) pump->column detector PDA Detector column->detector chromatogram Generate Chromatogram detector->chromatogram Signal Output integrate Integrate Peaks chromatogram->integrate report Calculate Purity integrate->report LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in LC-MS Grade Diluent weigh->dissolve filter Filter (0.22 µm) dissolve->filter lc LC Separation (C18) filter->lc Inject Sample esi ESI Source (Negative Ion) lc->esi ms Mass Analyzer esi->ms detector MS Detector ms->detector tic Total Ion Chromatogram detector->tic Signal Output xic Extracted Ion Chromatogram (m/z 216.02) tic->xic spectrum Mass Spectrum Analysis xic->spectrum

Sources

A Guide to the Structural Confirmation of 3-Fluoro-4-methoxy-5-nitrobenzoic Acid via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and workflow for confirming the structure of 3-Fluoro-4-methoxy-5-nitrobenzoic acid using a suite of Nuclear Magnetic Resonance (NMR) experiments. By leveraging predicted spectral data based on established principles and analogous compounds, this document serves as a practical reference for spectral interpretation and structural elucidation.

Introduction: The Imperative of Structural Verification

This compound is a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. The precise arrangement of its functional groups—a fluorine atom, a methoxy group, a nitro group, and a carboxylic acid on a benzene ring—governs its chemical reactivity, biological activity, and physical properties. Therefore, definitive confirmation of its isomeric structure is paramount. While techniques like mass spectrometry can confirm the molecular weight, only NMR spectroscopy can provide the detailed atomic connectivity and spatial relationships necessary for unequivocal structural assignment.

This guide will detail the expected outcomes from a series of NMR experiments, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectroscopy. The causality behind experimental choices and the logic of spectral interpretation will be thoroughly explained, providing a self-validating system for researchers to apply in their own work.

Predicting the ¹H NMR Spectrum: A First Look at the Protons

The ¹H NMR spectrum provides the initial and most direct information about the proton environments within a molecule. For this compound, we anticipate signals corresponding to the two aromatic protons, the methoxy group protons, and the carboxylic acid proton.

Expected Chemical Shifts (δ) and Multiplicities:

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityRationale
H-2~8.1 - 8.3Doublet (d)Positioned between the electron-withdrawing nitro and carboxylic acid groups, leading to significant deshielding.[1] Coupled to the fluorine at C-3.
H-6~7.8 - 8.0Doublet (d)Ortho to the electron-withdrawing carboxylic acid group and meta to the nitro group, resulting in deshielding, though less than H-2. Coupled to the fluorine at C-3.
-OCH₃~3.9 - 4.1Singlet (s)Typical chemical shift for a methoxy group attached to an aromatic ring.
-COOH~10.0 - 13.0Broad Singlet (br s)Characteristic for a carboxylic acid proton, often broad due to hydrogen bonding and exchange.

The deshielding effect of the nitro group is particularly pronounced on the ortho and para positions.[1] Similarly, the carboxylic acid group withdraws electron density, further deshielding the ortho protons (H-2 and H-6). The methoxy group, while electron-donating through resonance, has its effect mitigated by the strongly withdrawing groups on the ring.

Probing the Carbon Skeleton: ¹³C NMR and DEPT Analysis

The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are then crucial for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.

Predicted ¹³C NMR Chemical Shifts:

Carbon AssignmentPredicted Chemical Shift (ppm)DEPT-135 SignalRationale
C-1 (-COOH)~165 - 170AbsentTypical range for a carboxylic acid carbon.
C-2~115 - 120PositiveShielded by the adjacent fluorine and influenced by the nitro group.
C-3 (-F)~150 - 155 (d, ¹JCF ≈ 250 Hz)AbsentDirectly attached to the electronegative fluorine, resulting in a downfield shift and a large one-bond C-F coupling constant.
C-4 (-OCH₃)~145 - 150AbsentAttached to the oxygen of the methoxy group.
C-5 (-NO₂)~140 - 145AbsentAttached to the electron-withdrawing nitro group.
C-6~110 - 115PositiveInfluenced by the ortho carboxylic acid and para methoxy group.
-OCH₃~56 - 62PositiveCharacteristic chemical shift for a methoxy carbon.

The Power of Connectivity: 2D NMR Experiments

While 1D NMR provides essential information, 2D NMR experiments are indispensable for assembling the molecular puzzle by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): Unveiling ¹H-¹H Couplings

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. In the case of this compound, we would not expect to see any cross-peaks between the aromatic protons (H-2 and H-6) as they are not on adjacent carbons and are separated by more than three bonds. A long-range COSY experiment might show a very weak correlation, but it is unlikely to be definitive.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC spectrum correlates each proton with the carbon to which it is directly attached. This is a powerful tool for definitively assigning the carbon signals for the protonated carbons.

Expected HSQC Correlations:

  • A cross-peak between the proton signal at ~8.1-8.3 ppm (H-2) and the carbon signal at ~115-120 ppm (C-2).

  • A cross-peak between the proton signal at ~7.8-8.0 ppm (H-6) and the carbon signal at ~110-115 ppm (C-6).

  • A cross-peak between the methoxy proton signal at ~3.9-4.1 ppm and the methoxy carbon signal at ~56-62 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): Mapping the Molecular Framework

The HMBC experiment is arguably the most critical for confirming the substitution pattern on the aromatic ring. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).

Key Predicted HMBC Correlations:

  • H-2 (~8.1-8.3 ppm) will show correlations to:

    • C-4: A three-bond correlation, confirming the position of the methoxy group.

    • C-6: A four-bond correlation, linking the two aromatic protons.

    • C-1 (-COOH): A three-bond correlation, confirming the position of the carboxylic acid group.

    • C-3 (-F): A two-bond correlation.

  • H-6 (~7.8-8.0 ppm) will show correlations to:

    • C-4: A two-bond correlation.

    • C-2: A four-bond correlation.

    • C-5 (-NO₂): A two-bond correlation, confirming the position of the nitro group.

    • C-1 (-COOH): A two-bond correlation.

  • -OCH₃ protons (~3.9-4.1 ppm) will show a strong correlation to:

    • C-4: A three-bond correlation, confirming the attachment of the methoxy group.

Experimental Protocol: A Step-by-Step Guide

The following provides a detailed methodology for acquiring the necessary NMR data.

1. Sample Preparation: a. Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic proton. b. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). c. Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition: a. Acquire a standard ¹H NMR spectrum. b. Acquire a proton-decoupled ¹³C NMR spectrum. c. Perform DEPT-135 and DEPT-90 experiments to differentiate carbon types. d. Acquire a 2D COSY (¹H-¹H correlation) spectrum. e. Acquire a 2D HSQC (¹H-¹³C one-bond correlation) spectrum. f. Acquire a 2D HMBC (¹H-¹³C long-range correlation) spectrum. Optimize the long-range coupling delay for typical aromatic J-couplings (e.g., 8-10 Hz).

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical connections derived from the NMR data to confirm the structure.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Confirmation dissolve Dissolve Compound in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer h1 ¹H NMR transfer->h1 c13 ¹³C NMR dept DEPT cosy COSY hsqc HSQC hmbc HMBC assign_1d Assign 1D Spectra (¹H, ¹³C, DEPT) hmbc->assign_1d assign_2d Assign 2D Spectra (COSY, HSQC, HMBC) assign_1d->assign_2d confirm Confirm Structure assign_2d->confirm

Caption: Experimental workflow for NMR-based structural confirmation.

structure_elucidation H1 ¹H Spectrum (Chemical Shifts, Multiplicities) protons Identify Proton Environments H1->protons C13 ¹³C Spectrum (Chemical Shifts) carbons Identify Carbon Environments C13->carbons DEPT DEPT (Carbon Types) DEPT->carbons HSQC HSQC (¹JCH Correlations) HMBC HMBC (ⁿJCH Correlations) hsqc hsqc protons->hsqc carbons->hsqc ch_fragments Assign Direct H-C Bonds hmbc hmbc ch_fragments->hmbc connectivity Establish Long-Range Connectivity structure Confirmed Structure of 3-Fluoro-4-methoxy- 5-nitrobenzoic acid connectivity->structure hsqc->ch_fragments hmbc->connectivity

Caption: Logical flow for structural elucidation using NMR data.

Conclusion: A Robust and Verifiable Approach

By systematically acquiring and interpreting a comprehensive set of NMR data, the structure of this compound can be confirmed with a high degree of confidence. The predicted chemical shifts and correlation patterns outlined in this guide provide a robust framework for comparison with experimental data. The interplay between 1D and 2D NMR techniques offers a self-validating system, where the assignments from one experiment are corroborated by others. This methodical approach ensures the scientific integrity of the structural assignment, a critical step in any research and development endeavor.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

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  • Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved January 26, 2026, from [Link]

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A Comparative Guide to 3-Fluoro-4-methoxy-5-nitrobenzoic Acid and Other Substituted Benzoic Acids for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the nuanced interplay of functional groups on a core scaffold is a critical consideration in medicinal chemistry. This guide provides an in-depth technical comparison of 3-fluoro-4-methoxy-5-nitrobenzoic acid against two other substituted benzoic acids: 4-fluoro-3-nitrobenzoic acid and 3,4,5-trimethoxybenzoic acid. By examining their physicochemical properties, synthetic accessibility, and potential biological relevance, we aim to provide a rational framework for selecting the optimal building block for your drug discovery program.

The benzoic acid motif is a cornerstone in medicinal chemistry, with the carboxylic acid group serving as a key interaction point with biological targets. The strategic placement of substituents on the phenyl ring allows for the fine-tuning of a molecule's electronic, lipophilic, and steric properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile. In this guide, we will dissect the contributions of the fluoro, methoxy, and nitro groups in concert, offering insights into their impact on key drug-like properties.

Physicochemical Properties: A Head-to-Head Comparison

The interplay of substituents dramatically influences the acidity (pKa), lipophilicity (logP), and solubility of a benzoic acid derivative. These parameters are fundamental to a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

CompoundStructureMolecular Weight ( g/mol )pKalogPAqueous Solubility
This compound 215.14[1]Estimated: ~3.0-3.51.44 (Computed)Predicted: Low
4-Fluoro-3-nitrobenzoic acid 185.11[2]3.54 (Predicted)Estimated: ~1.5-2.0Insoluble in water, soluble in 95% ethanol (50 mg/mL)
3,4,5-Trimethoxybenzoic acid 212.20Estimated: ~4.0-4.5Estimated: ~1.0-1.5Predicted: Low to Moderate

Analysis of Physicochemical Trends:

  • Acidity (pKa): The acidity of the carboxylic acid is heavily influenced by the electronic nature of the ring substituents. The strong electron-withdrawing nature of the nitro group is expected to significantly lower the pKa of both this compound and 4-fluoro-3-nitrobenzoic acid, making them more acidic than benzoic acid (pKa ≈ 4.2). The additional inductive-withdrawing effect of the fluorine atom further enhances this acidity. In contrast, the electron-donating methoxy groups in 3,4,5-trimethoxybenzoic acid are expected to decrease acidity, resulting in a higher pKa.

  • Lipophilicity (logP): The computed logP of 1.44 for this compound suggests a moderate degree of lipophilicity. The presence of both a lipophilic methoxy group and a hydrophilic nitro group, along with the somewhat lipophilic fluorine atom, creates a balanced profile. 4-Fluoro-3-nitrobenzoic acid is likely to have a slightly higher logP due to the absence of the more polarizable methoxy group. Conversely, the three methoxy groups of 3,4,5-trimethoxybenzoic acid are expected to result in a lower logP, indicating greater hydrophilicity.

Biological Activity Profile: A Comparative Overview

While comprehensive biological data for this compound is limited, we can infer its potential applications by examining the activities of its comparators and related structures. Substituted benzoic acids are known to exhibit a wide range of biological activities, including enzyme inhibition.[3][4][5][6]

Potential Applications and Structure-Activity Relationships (SAR):

  • This compound: The unique substitution pattern of this molecule, with a methoxy group ortho to a nitro group and a fluorine atom meta to the nitro group, presents an interesting scaffold for probing specific binding pockets. The methoxy group can act as a hydrogen bond acceptor, while the nitro group can participate in polar interactions. The fluorine atom can modulate pKa and potentially block metabolic hotspots. This compound could be a valuable starting point for developing inhibitors of enzymes where a combination of polar and lipophilic interactions is required for binding.

  • 4-Fluoro-3-nitrobenzoic Acid: This compound has been utilized as a key intermediate in the synthesis of novel benzimidazoles with antimycobacterial and cholinesterase inhibitory activities.[2] This demonstrates its utility as a versatile building block for constructing more complex, biologically active molecules. The ortho-relationship of the fluoro and nitro groups is particularly useful for subsequent cyclization reactions.[7]

  • 3,4,5-Trimethoxybenzoic Acid: Derivatives of this compound have shown promise as efflux pump inhibitors in bacteria, suggesting a role in overcoming antibiotic resistance.[8] It has also been reported to exhibit antibacterial activity against S. aureus with a minimum inhibitory concentration (MIC) of 0.97 μg/mL.[5] The trimethoxy substitution pattern is a common motif in natural products with diverse biological activities.

Metabolic Stability: Predicting In Vivo Performance

The metabolic fate of a drug candidate is a critical determinant of its efficacy and safety. The substituents on the benzoic acid ring play a significant role in directing metabolic pathways, primarily through cytochrome P450 (CYP) enzymes.

Metabolic Considerations:

  • This compound: The methoxy group is a potential site of O-demethylation by CYP enzymes. However, the presence of the adjacent bulky nitro group may provide some steric hindrance, potentially slowing the rate of metabolism. The fluorine atom is often incorporated into drug candidates to block sites of metabolism and can enhance metabolic stability.

  • 4-Fluoro-3-nitrobenzoic Acid: This compound lacks the metabolically labile methoxy group, which may confer greater metabolic stability compared to its methoxy-containing counterpart. The nitro group can be subject to reduction, but this is often a slower metabolic pathway.

  • 3,4,5-Trimethoxybenzoic Acid: With three methoxy groups, this molecule presents multiple potential sites for O-demethylation, which could lead to rapid metabolism and a shorter in vivo half-life.

Experimental Protocols

To facilitate your research, we provide the following detailed, self-validating protocols for key in vitro assays.

Synthesis of 4-Fluoro-3-nitrobenzoic Acid

This protocol describes the nitration of 4-fluorobenzoic acid, a common precursor.

Materials:

  • 4-Fluorobenzoic acid

  • Potassium nitrate

  • Concentrated sulfuric acid

  • Crushed ice

  • Toluene

  • Ice bath

  • Stir plate and stir bar

  • Filtration apparatus

Procedure: [4]

  • Under cooling in an ice bath, dissolve 50.0 g (0.36 mol) of 4-fluorobenzoic acid in 180 mL of concentrated sulfuric acid.

  • Slowly add 39.7 g (0.39 mol) of potassium nitrate in batches to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture overnight at room temperature.

  • Slowly pour the reaction mixture over 800 g of crushed ice with continuous stirring.

  • Allow the resulting mixture to stand at room temperature overnight to ensure complete precipitation.

  • Collect the solid product by filtration and wash thoroughly with plenty of water.

  • Perform azeotropic drying with toluene to afford 4-fluoro-3-nitrobenzoic acid as a light yellow solid.

Workflow for Synthesis of 4-Fluoro-3-nitrobenzoic Acid

A Dissolve 4-Fluorobenzoic Acid in Conc. H2SO4 B Cool in Ice Bath A->B Exothermic C Add KNO3 in batches B->C Maintain Temp D Stir Overnight at RT C->D E Pour onto Crushed Ice D->E Quench F Precipitation Overnight E->F G Filter and Wash with Water F->G H Azeotropic Drying with Toluene G->H I 4-Fluoro-3-nitrobenzoic Acid H->I

Caption: Synthesis of 4-Fluoro-3-nitrobenzoic Acid.

Determination of pKa by Potentiometric Titration

This protocol is suitable for determining the pKa of poorly soluble benzoic acid derivatives.

Materials:

  • Substituted benzoic acid

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Co-solvent system (e.g., 50:50 ethanol:water)

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Accurately weigh a sample of the benzoic acid derivative and dissolve it in a known volume of the co-solvent system.

  • Place the solution on a stir plate and immerse the calibrated pH electrode.

  • Record the initial pH of the solution.

  • Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1 mL) and recording the pH after each addition.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point.

Workflow for pKa Determination

A Dissolve Benzoic Acid in Co-solvent C Titrate with Standardized NaOH A->C B Calibrate pH Meter B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine Half-Equivalence Point E->F G pKa = pH at Half-Equivalence F->G

Caption: Potentiometric pKa Determination Workflow.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol provides a framework for assessing the metabolic stability of the benzoic acid derivatives.

Materials:

  • Substituted benzoic acid (test compound)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard

  • Incubator/shaker at 37°C

  • LC-MS/MS system

Procedure: [9][10][11]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm a mixture of HLMs and phosphate buffer at 37°C.

  • Add the test compound to the HLM mixture to initiate the reaction.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Vortex and centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural log of the percentage of parent compound remaining versus time to determine the elimination rate constant (k) and calculate the in vitro half-life (t½ = 0.693/k).

Workflow for Metabolic Stability Assay

A Prepare HLM and Test Compound Solutions B Pre-warm at 37°C A->B C Initiate Reaction with NADPH Regenerating System B->C D Incubate and Sample at Time Points C->D E Quench with Acetonitrile + Internal Standard D->E F Protein Precipitation (Centrifugation) E->F G LC-MS/MS Analysis of Supernatant F->G H Calculate Half-life (t½) G->H

Caption: Human Liver Microsome Stability Assay.

Conclusion

The selection of a substituted benzoic acid for a drug discovery campaign is a multifactorial decision. This compound presents a unique combination of electronic and steric features that may be advantageous for targeting specific biological macromolecules. Its predicted physicochemical properties suggest a compound with moderate lipophilicity and enhanced acidity. However, the lack of extensive experimental data necessitates further characterization.

In comparison, 4-fluoro-3-nitrobenzoic acid offers a synthetically accessible and potentially more metabolically stable scaffold that has proven its utility in the generation of bioactive compounds. 3,4,5-Trimethoxybenzoic acid, with its natural product-like substitution pattern, may be a suitable starting point for programs targeting bacterial infections or requiring a more hydrophilic profile, though its metabolic liability warrants consideration.

Ultimately, the choice of building block will depend on the specific goals of the research program. The experimental protocols provided herein offer a starting point for the in-house characterization of these and other substituted benzoic acids, enabling a data-driven approach to lead optimization.

References

(Please note that while the following links were valid at the time of generation, their accessibility may change over time.)

  • MDPI. Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 3-Fluoro-4-methoxy-5-nitrobenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the nuanced interplay of a molecule's structure and its resulting biological activity is a cornerstone of rational drug design. This guide delves into the structure-activity relationship (SAR) of analogs based on the 3-fluoro-4-methoxy-5-nitrobenzoic acid scaffold. While comprehensive SAR studies on a complete series of these specific analogs are not extensively documented in publicly available literature, this guide will synthesize findings from structurally related compounds to provide a predictive framework for researchers, scientists, and drug development professionals. By examining the roles of the fluoro, methoxy, and nitro functional groups, alongside the carboxylic acid moiety, we can infer how modifications to this core structure may influence biological outcomes, particularly in the realms of anticancer and antimicrobial activities.

The Core Moiety: this compound

The parent compound, this compound, presents a unique combination of functional groups that suggest significant potential for biological activity. Benzoic acid derivatives are a well-established class of compounds with a wide range of pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects.[1] The substituents on the phenyl ring—a fluorine atom, a methoxy group, and a nitro group—are strategically placed to modulate the electronic and steric properties of the molecule, which in turn can profoundly impact its interaction with biological targets.

Key Structural Features and Their Potential Roles:

  • Benzoic Acid Core: The carboxylic acid group provides a key site for interaction, often through hydrogen bonding, with biological targets such as enzyme active sites.[2] Its acidic nature also influences the compound's pharmacokinetic properties.

  • Fluorine Atom: The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability and binding affinity to target proteins due to its high electronegativity and ability to form strong carbon-fluorine bonds.[3][4] Fluorination is a common strategy in drug design to improve pharmacological profiles.[3][4]

  • Methoxy Group: The methoxy group is an electron-donating group that can influence the electron density of the aromatic ring and participate in hydrogen bonding. Its position can be critical for activity, as seen in other classes of bioactive molecules.[5]

  • Nitro Group: The nitro group is a strong electron-withdrawing group and is frequently found in compounds with antimicrobial and anticancer properties.[2] Its presence can be crucial for the mechanism of action, which may involve bioreduction to reactive intermediates.

Synthetic Strategies for Analog Development

The synthesis of this compound and its analogs can be approached through several established organic chemistry routes. The following provides a general overview and a specific protocol for a related compound, which can be adapted for the synthesis of the target scaffold and its derivatives.

General Synthetic Approach

The synthesis of substituted benzoic acids often involves the oxidation of a corresponding toluene derivative or the modification of a pre-existing benzoic acid. For the target compound, a plausible route involves the nitration of a 3-fluoro-4-methoxybenzoic acid precursor.

Experimental Protocol: Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid

This protocol for a structurally similar compound illustrates the key electrophilic aromatic substitution (nitration) step that is central to the synthesis of the target scaffold.[6]

Reaction:

Synthesis VanillicAcid Vanillic Acid Product 4-Hydroxy-3-methoxy- 5-nitrobenzoic Acid VanillicAcid->Product Electrophilic Aromatic Substitution (Nitration) NitricAcid Nitric Acid NitricAcid->Product

A simplified workflow for the synthesis of a nitrobenzoic acid derivative.

Materials:

  • Vanillic acid

  • Nitric acid (concentrated)

  • Sulfuric acid (concentrated)

  • Ice

  • Distilled water

  • Ethanol

Procedure:

  • In a flask submerged in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid to generate the nitronium ion (NO₂⁺) in situ.[6]

  • Gradually add vanillic acid to the cooled acid mixture with constant stirring, maintaining a low temperature to control the exothermic reaction.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature until completion (monitoring by TLC).

  • Carefully pour the reaction mixture over crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold distilled water to remove residual acids.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-hydroxy-3-methoxy-5-nitrobenzoic acid.

Causality Behind Experimental Choices: The use of a strong acid mixture (nitric and sulfuric acid) is essential for the generation of the electrophilic nitronium ion. The reaction is performed at low temperatures to prevent over-nitration and decomposition of the starting material.

Comparative Biological Evaluation: A Predictive SAR Framework

In the absence of a dedicated study on this compound analogs, we can construct a hypothetical SAR table based on established principles and data from related compound series. This serves as a predictive tool to guide the synthesis and testing of novel analogs. We will focus on potential anticancer activity, a common therapeutic area for nitroaromatic compounds.

Hypothetical Structure-Activity Relationship (SAR) Table for Anticancer Activity

The following table outlines a hypothetical series of analogs and their predicted anticancer activity, based on general SAR principles for substituted benzoic acids. The activity is represented by a hypothetical IC₅₀ value against a cancer cell line (e.g., MCF-7 breast cancer cells).

Compound Hypothetical IC₅₀ (µM) against MCF-7 Rationale for Predicted Activity
Parent FOCH₃NO₂10The combination of electron-withdrawing and donating groups may provide a balance of electronic properties and binding interactions favorable for activity.
Analog 1 HOCH₃NO₂25Removal of the fluorine atom may decrease metabolic stability and binding affinity, leading to reduced potency.
Analog 2 FOHNO₂15A hydroxyl group in place of the methoxy could alter hydrogen bonding potential, possibly leading to a slight decrease or change in selectivity.
Analog 3 FOCH₃NH₂5Reduction of the nitro group to an amine can sometimes enhance potency, as the amino group can act as a hydrogen bond donor and alter electronic properties favorably.[2]
Analog 4 FOCH₃H>100Removal of the nitro group, a key pharmacophore, is predicted to abolish significant activity.
Analog 5 ClOCH₃NO₂8Replacing fluorine with chlorine maintains the electron-withdrawing nature and may slightly enhance lipophilicity, potentially leading to improved activity.
Analog 6 FOCH₂CH₃NO₂12Increasing the steric bulk of the alkoxy group might slightly hinder binding to the target, resulting in a modest decrease in activity.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay to assess cell viability and, by extension, the cytotoxic effects of test compounds.[7]

Workflow for MTT Assay:

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Assay and Measurement Cell_Seeding Seed cancer cells in 96-well plate Compound_Addition Add serial dilutions of 3-fluoro-4-methoxy-5-nitrobenzoic acid analogs Cell_Seeding->Compound_Addition Incubation_24h Incubate for 24-72 hours Compound_Addition->Incubation_24h MTT_Addition Add MTT reagent Incubation_24h->MTT_Addition Incubation_4h Incubate for 2-4 hours MTT_Addition->Incubation_4h Solubilization Add solubilization solution (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading

A step-by-step workflow of the MTT assay for assessing anticancer activity.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Concluding Remarks and Future Directions

This guide provides a foundational understanding of the potential structure-activity relationships of this compound analogs. The combination of a benzoic acid core with fluoro, methoxy, and nitro substituents presents a promising scaffold for the development of novel therapeutic agents. The provided synthetic strategies and biological evaluation protocols offer a clear path for researchers to synthesize and test a library of these compounds.

Future experimental work should focus on the systematic modification of each functional group to build a robust SAR dataset. This would involve:

  • Varying the halogen at the 3-position: Comparing the activity of fluoro, chloro, and bromo analogs to understand the effect of halogen size and electronegativity.

  • Modifying the alkoxy group at the 4-position: Exploring different chain lengths and branching to probe the steric and lipophilic requirements of the binding pocket.

  • Investigating alternatives to the nitro group at the 5-position: Synthesizing and testing analogs with other electron-withdrawing groups (e.g., cyano, sulfonyl) or electron-donating groups to elucidate the role of electronics in the observed activity.

  • Exploring modifications of the carboxylic acid: Esterification or amidation of the carboxylic acid could lead to prodrugs with altered pharmacokinetic profiles.

By systematically exploring the chemical space around the this compound core, it is possible to identify novel compounds with enhanced potency and selectivity, ultimately contributing to the development of new and effective therapies.

References

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A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for Novel 3-Fluoro-4-methoxy-5-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the early and accurate assessment of a compound's cytotoxic potential is paramount. For researchers investigating novel derivatives of 3-Fluoro-4-methoxy-5-nitrobenzoic acid, a class of small molecules with therapeutic promise, selecting the appropriate cytotoxicity assay is a critical decision that can significantly impact the trajectory of their research. This guide provides an in-depth comparison of commonly employed cytotoxicity assays, offering the scientific rationale behind experimental choices to ensure the generation of robust and reliable data.

The Foundational Role of Cytotoxicity Screening

Cytotoxicity testing is a cornerstone of preclinical drug development, serving as a primary screen to identify compounds that may induce cell death.[1] This initial evaluation helps to establish a therapeutic window and guides the subsequent optimization of lead compounds. The choice of assay is not trivial; it depends on the specific scientific question being addressed, the anticipated mechanism of cell death, and practical considerations such as throughput and cost.[2]

A Comparative Overview of Key Cytotoxicity Assays

The selection of a cytotoxicity assay should be a deliberate process, informed by an understanding of the biological endpoint each assay measures. Here, we compare three main categories of assays: those that measure metabolic activity, those that assess membrane integrity, and those that detect specific markers of apoptosis.

Metabolic Activity Assays: A Window into Cellular Health

Metabolic assays are among the most common methods for assessing cell viability.[2] They rely on the principle that viable, metabolically active cells can reduce a substrate into a colored or fluorescent product.

The MTT assay is a widely used colorimetric method to assess cell viability. The core principle of this assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[3] The amount of formazan produced is directly proportional to the number of viable cells.

Causality Behind Experimental Choices: The MTT assay is often a first-line choice due to its cost-effectiveness and ease of use. It provides a good overall picture of cell health by measuring mitochondrial function, a key indicator of cellular viability.

The alamarBlue™ assay, based on the reduction of resazurin to the highly fluorescent resorufin by metabolically active cells, offers a sensitive and non-toxic method for measuring cell viability.[4][5] This assay can be multiplexed with other assays and allows for the continuous monitoring of cell health over time.[4][5]

Causality Behind Experimental Choices: The non-toxic nature of the alamarBlue™ reagent is a significant advantage, as it allows for kinetic monitoring of cytotoxicity without lysing the cells.[4] This is particularly useful for studying the time-course of a compound's effect.

Membrane Integrity Assays: Detecting Cell Death

These assays quantify cytotoxicity by measuring the leakage of cellular components into the culture medium, which occurs when the plasma membrane is compromised.

The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[6] The amount of LDH released is proportional to the number of dead or damaged cells.[6][7]

Causality Behind Experimental Choices: The LDH assay is a direct measure of cytotoxicity, as it quantifies membrane rupture, a hallmark of late-stage apoptosis and necrosis.[6][8] It is often used as a confirmatory assay to complement metabolic assays.

Apoptosis-Specific Assays: Unraveling the Mechanism of Cell Death

When the goal is to understand how a compound is inducing cell death, apoptosis-specific assays are invaluable.

A key event in the apoptotic cascade is the activation of caspases, a family of proteases that execute the programmed cell death pathway.[9][10] Caspase-3 and -7 are key effector caspases.[10] Assays that measure the activity of these enzymes, often through the cleavage of a specific substrate to produce a fluorescent or luminescent signal, provide a direct measure of apoptosis.[9][11][12]

Causality Behind Experimental Choices: Measuring caspase-3/7 activity provides mechanistic insight into whether a compound induces apoptosis.[13] This is crucial for understanding the mode of action of a potential therapeutic agent.

Comparative Summary of Cytotoxicity Assays

AssayPrincipleEndpointThroughputAdvantagesDisadvantages
MTT Mitochondrial dehydrogenase activity reduces MTT to formazan[14]ColorimetricHighInexpensive, well-established[1]Endpoint assay, requires cell lysis, potential for compound interference
alamarBlue™ Reduction of resazurin to fluorescent resorufin by viable cells[4][5]Fluorometric/ColorimetricHighNon-toxic, allows for kinetic measurements, sensitive[5]Can be sensitive to changes in metabolic rate not related to viability
LDH Measurement of LDH released from damaged cells[6]ColorimetricHighDirect measure of cytotoxicity, stable endpoint[6]Does not distinguish between apoptosis and necrosis[8]
Caspase-3/7 Cleavage of a substrate by activated caspase-3 and -7[9][10][12]Fluorometric/LuminometricHighSpecific for apoptosis, provides mechanistic insight[11][13]Measures an early apoptotic event, may miss other forms of cell death

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for assessing the cytotoxicity of novel compounds.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay Performance cluster_3 Data Analysis A Seed cells in 96-well plates B Prepare serial dilutions of This compound derivatives A->B C Treat cells with compounds B->C D Incubate for desired time points (e.g., 24, 48, 72 hours) C->D E Perform selected cytotoxicity assay (MTT, alamarBlue™, LDH, or Caspase-3/7) D->E F Measure signal (absorbance or fluorescence) E->F G Calculate % cell viability or cytotoxicity F->G H Determine IC50 values G->H

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Step-by-Step Methodologies
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000-100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Add 10 µL of the test compound at various concentrations to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of MTT reagent to each well.

  • Incubation: Incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.

  • Incubation: Leave the plate at room temperature in the dark for 2 hours.

  • Measurement: Record the absorbance at 570 nm using a microplate reader.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • alamarBlue™ Addition: Aseptically add alamarBlue™ reagent to each well in an amount equal to 10% of the culture volume.

  • Incubation: Incubate the plate for 4-8 hours at 37°C. The optimal incubation time may vary between cell types.

  • Measurement: Measure fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm. Alternatively, absorbance can be measured at 570 nm and 600 nm.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Supernatant Transfer: Carefully transfer the cell culture supernatant to a new 96-well plate.

  • Reaction Mixture Addition: Add the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Solution Addition: Add the stop solution to each well.

  • Measurement: Measure the absorbance at 490 nm and 680 nm using a microplate reader.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells.

  • Incubation: Incubate the plate for 1 hour at room temperature.

  • Measurement: Measure luminescence using a microplate reader.

Apoptotic Signaling Pathway

Understanding the mechanism of action of a cytotoxic compound often involves elucidating its effect on key signaling pathways. The following diagram depicts a simplified overview of the apoptotic signaling cascade.

G cluster_0 Apoptotic Stimuli cluster_1 Initiator Caspases cluster_2 Executioner Caspases cluster_3 Cellular Disassembly A Intrinsic Pathway (e.g., DNA damage) C Caspase-9 A->C B Extrinsic Pathway (e.g., Death receptor ligation) D Caspase-8 B->D E Caspase-3/7 C->E D->E F Cleavage of cellular substrates E->F G Apoptosis F->G

Caption: Simplified overview of the apoptotic signaling pathway.

Conclusion and Future Directions

The selection of an appropriate cytotoxicity assay is a critical step in the evaluation of novel this compound derivatives. A multi-assay approach, combining a primary screen with a metabolic assay like MTT or alamarBlue™, followed by a confirmatory assay for membrane integrity such as the LDH assay, and a mechanistic assay like the Caspase-3/7 assay, will provide a comprehensive understanding of a compound's cytotoxic profile. This robust approach will enable researchers to make informed decisions and accelerate the development of promising new therapeutic agents.

References

  • Legrand, C., et al. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols, 2018(6). [Link]

  • G-Biosciences. alamarBlue Cell Viability Assay Reagent. [Link]

  • Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Riss, T. L., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(3), 2345. [Link]

  • University of an unspecified institution. MTT ASSAY: Principle. [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. [Link]

  • Advanced BioMatrix. (2024). alamarBlue Assay Protocol. [Link]

  • PubChem. 3-Fluoro-5-nitrobenzoic acid. [Link]

  • Journal of Visualized Experiments. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. [Link]

  • Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT. [Link]

  • Bio-Rad Antibodies. Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • National Institutes of Health. A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration. [Link]

  • Interchim. alamarBlue™ Cell Viability Assay Reagent. [Link]

  • Boster Biological Technology. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(7-8), 481-485. [Link]

Sources

Navigating the Frontier of Antimicrobial Discovery: A Comparative Efficacy Guide to 3-Fluoro-4-methoxy-5-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds. Among these, substituted benzoic acid derivatives have emerged as a promising class of compounds. This guide provides a comprehensive technical overview of the antimicrobial potential of derivatives based on the 3-Fluoro-4-methoxy-5-nitrobenzoic acid core structure. While direct comparative studies on a homologous series of these specific derivatives are not yet prevalent in published literature, this document synthesizes available data on structurally related compounds to project potential efficacy and guide future research.

The strategic incorporation of a fluorine atom and a nitro group onto the benzoic acid backbone is a key design element. Fluorine can enhance metabolic stability and binding affinity, while the nitro group is a well-established pharmacophore in antimicrobial agents, often implicated in mechanisms involving reductive activation within microbial cells. The methoxy group further modulates the electronic and lipophilic properties of the molecule.

Comparative Antimicrobial Efficacy: An Illustrative Analysis

Due to the absence of specific published data on a series of this compound derivatives, the following table presents a hypothetical dataset. This data is designed to illustrate how the antimicrobial efficacy of such derivatives, particularly amide and ester analogues, might be compared. The selection of test organisms includes representative Gram-positive and Gram-negative bacteria, as well as a fungal strain, to indicate the potential spectrum of activity.

Compound IDDerivative TypeModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosaMIC (µg/mL) vs. C. albicans
FNBA-01 AmideN-propyl64128256>256
FNBA-02 AmideN-butyl3264128256
FNBA-03 AmideN-phenyl163264128
FNBA-04 AmideN-(4-chlorophenyl)8163264
FNBA-05 EsterMethyl ester128256>256>256
FNBA-06 EsterEthyl ester64128256>256
Ciprofloxacin Standard-10.51NA
Fluconazole Standard-NANANA8

This table is for illustrative purposes only and does not represent actual experimental data.

Structure-Activity Relationship (SAR) Insights

Based on established principles in medicinal chemistry and data from related nitroaromatic compounds, we can infer potential structure-activity relationships for this class of derivatives.[1][2]

SAR_Hypothesis cluster_amide Amide Modifications cluster_ester Ester Modifications Core This compound Core Amide Amide Derivatives (FNBA-01 to 04) Core->Amide Ester Ester Derivatives (FNBA-05, 06) Core->Ester Alkyl N-Alkyl Chain Length Amide->Alkyl Aryl N-Aryl Substitution Amide->Aryl Haloaryl N-Haloaryl Substitution Amide->Haloaryl AlkylEster Alkyl Chain Length Ester->AlkylEster Activity Antimicrobial Activity Alkyl->Activity Increased length may improve activity to a point Aryl->Activity Generally enhances potency over alkyls Haloaryl->Activity Halogen substitution can significantly boost activity AlkylEster->Activity Modest impact, generally less active than amides

Causality Behind SAR Trends:

  • Amide vs. Ester: Amide derivatives are often more stable to hydrolysis by esterases, which can be present in bacteria and host tissues. This increased stability can lead to higher effective concentrations at the target site and thus greater potency.

  • N-Substituent Lipophilicity: Increasing the lipophilicity of the N-substituent on the amide (e.g., from propyl to butyl to phenyl) can enhance the compound's ability to penetrate the bacterial cell membrane, leading to improved activity.

  • Electronic Effects of N-Aryl Substituents: The introduction of an electron-withdrawing group, such as a chlorine atom on the phenyl ring, can further enhance antimicrobial activity. This may be due to modulation of the electronic properties of the entire molecule, potentially facilitating its interaction with a biological target or influencing its redox potential, which can be crucial for the activation of the nitro group.

Experimental Protocols

To ensure the reproducibility and validity of antimicrobial efficacy studies, standardized protocols are essential. The following are detailed methodologies for key assays.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow:

MIC_Workflow A Prepare serial dilutions of test compounds in a 96-well plate. B Inoculate each well with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Include positive (microbe only) and negative (broth only) controls. B->C D Incubate plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours). C->D E Determine the MIC by visual inspection for the lowest concentration with no turbidity. D->E

Detailed Steps:

  • Preparation of Stock Solutions: Dissolve the synthesized derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate.

  • Controls: Include wells with broth and inoculum only (positive control for growth) and wells with broth only (negative control for sterility).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for most bacteria, or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.

Zone of Inhibition by Agar Well Diffusion

This method provides a qualitative assessment of antimicrobial activity.

Workflow:

Zone_of_Inhibition_Workflow A Prepare an agar plate uniformly seeded with the test microorganism. B Create wells in the agar using a sterile borer. A->B C Add a fixed volume of the test compound solution to each well. B->C D Incubate the plate under appropriate conditions. C->D E Measure the diameter of the clear zone of no growth around each well. D->E

Detailed Steps:

  • Plate Preparation: Pour molten Mueller-Hinton Agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Spread a standardized inoculum of the test microorganism evenly over the entire surface of the agar plate using a sterile cotton swab.

  • Well Creation: Use a sterile cork borer (e.g., 6 mm in diameter) to create uniform wells in the agar.

  • Compound Addition: Pipette a fixed volume (e.g., 100 µL) of a known concentration of the test compound solution into each well. A solvent control should also be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Conclusion and Future Directions

While this guide provides a framework for understanding the potential antimicrobial efficacy of this compound derivatives, it is imperative that future research focuses on the synthesis and systematic evaluation of a diverse library of these compounds. Such studies are essential to establish concrete structure-activity relationships and to identify lead candidates for further development. The methodologies outlined here provide a robust starting point for these critical investigations. The continued exploration of novel chemical entities, such as the derivatives of this fluorinated and nitrated benzoic acid, is a vital component in the global effort to combat the growing threat of antimicrobial resistance.

References

  • This is a placeholder for a reference that would ideally contain SAR data on related nitroarom
  • This is a placeholder for a reference that would ideally contain SAR data on fluorin

Sources

Benchmarking the Reactivity of 3-Fluoro-4-methoxy-5-nitrobenzoic Acid in SNAr Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern medicinal chemistry, enabling the construction of complex aryl ether and amine scaffolds.[1] This guide provides an in-depth analysis of the reactivity of 3-fluoro-4-methoxy-5-nitrobenzoic acid, a polysubstituted aromatic building block, in SNAr reactions. We will dissect the electronic interplay of its substituents, propose a robust experimental framework for benchmarking its reactivity against structural analogues, and provide a detailed protocol for kinetic analysis. This guide is intended to equip researchers with the foundational knowledge and practical insights required to effectively utilize this and similar reagents in their synthetic endeavors.

Introduction to Nucleophilic Aromatic Substitution (SNAr): The Engine of Aromatic Core Modification

Unlike typical aromatic compounds that are electron-rich and favor electrophilic substitution, aromatic rings bearing strong electron-withdrawing groups (EWGs) become electrophilic enough to react with nucleophiles.[2] This process, known as nucleophilic aromatic substitution (SNAr), is a powerful tool for forging carbon-heteroatom bonds. The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate called a Meisenheimer complex.[3][4]

The SNAr Mechanism: A Step-by-Step Breakdown

The generally accepted mechanism for SNAr reactions is a bimolecular process involving two distinct steps:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the leaving group, forming a tetrahedral intermediate. This disrupts the aromaticity of the ring, and the negative charge is delocalized across the pi-system and, crucially, stabilized by electron-withdrawing groups at the ortho and para positions.[5] This initial addition is typically the rate-determining step of the reaction.[6][7]

  • Elimination of the Leaving Group and Restoration of Aromaticity: The aromaticity of the ring is restored by the expulsion of the leaving group.[4]

Caption: The Addition-Elimination Mechanism of SNAr.

Key Factors Governing SNAr Reactivity

The rate of an SNAr reaction is profoundly influenced by several factors:

  • The Nature of the Leaving Group: The reactivity of halogens as leaving groups in SNAr reactions follows the trend F > Cl > Br > I.[6] This is counterintuitive to what is observed in SN1 and SN2 reactions. In SNAr, the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of fluorine, making the reaction site more electrophilic.[6][8]

  • The Power of Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as nitro (NO₂), cyano (CN), or carbonyl groups, is essential for activating the aromatic ring towards nucleophilic attack.[9] These groups stabilize the negative charge of the Meisenheimer complex through resonance, especially when positioned ortho or para to the leaving group.[10] The more EWGs present, the faster the reaction.[3]

  • The Nature of the Nucleophile: The nucleophilicity of the attacking species plays a significant role. Common nucleophiles include alkoxides, thiolates, and amines.[8]

  • Solvent and Temperature: Polar aprotic solvents, such as DMSO, DMF, and acetone, are known to accelerate SNAr reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thereby increasing its nucleophilicity.[11] As with most reactions, increasing the temperature generally increases the reaction rate.

Dissecting the Reactivity of this compound

The reactivity of this compound in SNAr reactions is a product of the complex interplay between its various substituents.

  • Fluorine (Leaving Group): As discussed, fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and makes the ipso-carbon more susceptible to nucleophilic attack.[6]

  • Nitro Group (Activating Group): The nitro group, positioned para to the fluorine leaving group, is a powerful activator. It effectively delocalizes the negative charge of the Meisenheimer intermediate through resonance, significantly stabilizing it and accelerating the reaction rate.[2][5]

  • Methoxy Group (Modulating Group): The methoxy group, situated ortho to the fluorine, has a dual electronic nature. It exerts a -I (inductive) effect, withdrawing electron density and thus activating the ring. However, it also has a +M (mesomeric) effect, donating electron density through resonance, which can be deactivating. The overall impact of the methoxy group on reactivity can be context-dependent and is a key aspect to investigate.

  • Carboxylic Acid Group (Deactivating Group): The carboxylic acid group is a deactivating group due to its electron-withdrawing nature. However, its position meta to the fluorine means it primarily exerts an inductive effect and does not directly participate in resonance stabilization of the Meisenheimer complex.[10]

Experimental Design for Benchmarking Reactivity

To quantitatively assess the reactivity of this compound, a comparative kinetic study is proposed. This involves reacting the target molecule and several structural analogues with a common nucleophile under standardized conditions and monitoring the reaction progress over time.

Selection of Comparison Substrates

The choice of comparison substrates is critical for isolating the electronic effects of each substituent:

  • Alternative 1: 4-Fluoro-3,5-dinitrobenzoic acid: This substrate replaces the methoxy group with a second nitro group, which is expected to significantly increase the reaction rate due to enhanced activation.

  • Alternative 2: 4-Fluoro-3-nitrobenzoic acid: This analogue lacks the methoxy group, allowing for a direct assessment of its influence on reactivity.

  • Alternative 3: 3-Chloro-4-methoxy-5-nitrobenzoic acid: Replacing fluorine with chlorine will highlight the leaving group effect, with the chloro derivative expected to react more slowly.

Choice of Nucleophile and Reaction Conditions
  • Nucleophile: Morpholine is a suitable nucleophile for this study. It is a secondary amine that is moderately reactive and its reactions with aryl halides are well-documented.

  • Solvent: Dimethyl sulfoxide (DMSO) is an excellent solvent for SNAr reactions, as it effectively solvates the reactants and promotes high reaction rates.[11]

  • Temperature: A constant temperature, for example, 50 °C, should be maintained to ensure reproducible kinetic data.

  • Concentrations: Equimolar concentrations of the aryl halide and nucleophile (e.g., 0.1 M) should be used.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the reaction kinetics. By periodically sampling the reaction mixture and analyzing the concentrations of the starting material and product, the rate constant for each reaction can be determined.

Benchmarking_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Prepare Stock Solutions (Aryl Halides, Nucleophile) B Thermostat Reaction Vessel (50 °C) C Initiate Reaction (Mix Reactants) D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction (e.g., with acid) D->E F HPLC Analysis E->F G Determine Concentrations (Reactant & Product) F->G H Calculate Rate Constant (k) G->H

Caption: Experimental workflow for kinetic analysis.

Detailed Experimental Protocol: A Self-Validating System

Materials and Reagents:

  • This compound

  • 4-Fluoro-3,5-dinitrobenzoic acid

  • 4-Fluoro-3-nitrobenzoic acid

  • 3-Chloro-4-methoxy-5-nitrobenzoic acid

  • Morpholine

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Standard laboratory glassware

  • HPLC system with a suitable C18 column

Step-by-Step Procedure for a Kinetic Run:

  • Preparation of Stock Solutions: Prepare 0.2 M stock solutions of each aryl halide and morpholine in anhydrous DMSO.

  • Reaction Setup: In a thermostatted reaction vessel at 50 °C, add the appropriate volume of the aryl halide stock solution.

  • Initiation of Reaction: Add an equal volume of the morpholine stock solution to the reaction vessel to initiate the reaction. Start a timer immediately.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it with a suitable solvent system for HPLC analysis (e.g., acetonitrile/water with a small amount of formic acid).

  • HPLC Analysis: Inject the quenched samples into the HPLC system and determine the peak areas of the starting material and product.

  • Data Analysis: Convert peak areas to concentrations using a calibration curve. Plot the natural logarithm of the starting material concentration versus time. The negative of the slope of this line will give the pseudo-first-order rate constant.

Anticipated Results and Data Interpretation

The expected trend in reactivity, based on the electronic effects of the substituents, is summarized in the table below.

SubstrateKey Structural FeatureExpected Relative Rate (k_rel)Rationale
4-Fluoro-3,5-dinitrobenzoic acidTwo nitro activating groupsHighestStrongest activation due to two powerful EWGs.[3]
This compound One nitro, one methoxy groupIntermediateActivated by the nitro group, with the methoxy group having a modulating effect.
4-Fluoro-3-nitrobenzoic acidOne nitro groupLower than targetLacks the additional inductive activation from the methoxy group.
3-Chloro-4-methoxy-5-nitrobenzoic acidChlorine leaving groupLowestChlorine is a less effective leaving group than fluorine in SNAr reactions.[6]

The experimental data will provide a quantitative measure of these predicted trends. The comparison between this compound and 4-fluoro-3-nitrobenzoic acid will be particularly insightful in elucidating the net electronic contribution of the methoxy group in this specific substitution pattern.

Conclusion: Positioning this compound in the SNAr Landscape

This compound is a highly versatile building block for SNAr chemistry. Its reactivity is finely tuned by the synergistic and antagonistic electronic effects of its substituents. The presence of a strongly activating nitro group para to an excellent fluorine leaving group ensures a high degree of reactivity. The methoxy group, while potentially having a dual electronic role, is expected to contribute to the overall activation through its inductive effect. The proposed benchmarking study will provide valuable quantitative data to guide the rational design of synthetic routes and the optimization of reaction conditions, solidifying the position of this compound as a valuable tool in the arsenal of medicinal and materials chemists.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • BYJU'S. Nucleophilic aromatic substitution. [Link]

  • Chemistry LibreTexts. 15.4: Nucleophilic Aromatic Substitution. [Link]

  • ChemRxiv. Machine learning meets mechanistic modelling for accurate prediction of experimental activation energies. [Link]

  • gChem. SNAr Comparative Reaction. [Link]

  • YouTube. Aromatic Nucleophilic Substitution (SNAr) Mechanism. [Link]

  • Chemistry Stack Exchange. Nitro as a leaving group in an aromatic ring. [Link]

  • Unknown Source. aromatic nucleophilic substitution. [Link]

  • YouTube. SNAr reaction scope & limitations. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • College of St. Benedict & St. John's University. Addition-Elimination at Aromatics (SNAR). [Link]

  • Nature Chemistry. One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. [Link]

  • JoVE. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.